Product packaging for Fmoc-D-3,3-Diphenylalanine(Cat. No.:CAS No. 189937-46-0; 201484-50-6)

Fmoc-D-3,3-Diphenylalanine

Número de catálogo: B2510943
Número CAS: 189937-46-0; 201484-50-6
Peso molecular: 463.533
Clave InChI: PENQOTJCVODUQU-MUUNZHRXSA-N
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Descripción

Fmoc-D-3,3-Diphenylalanine is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H25NO4 B2510943 Fmoc-D-3,3-Diphenylalanine CAS No. 189937-46-0; 201484-50-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENQOTJCVODUQU-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-D-3,3-Diphenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-D-3,3-Diphenylalanine, a key building block in modern peptide chemistry. This document details its core characteristics, applications in peptide synthesis, and relevant experimental protocols.

Core Physical and Chemical Properties

This compound is a non-natural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and the two phenyl groups on the β-carbon atom give this molecule unique properties that are highly valued in the design of novel peptides and peptidomimetics.

PropertyValue
Molecular Formula C₃₀H₂₅NO₄[1][2]
Molecular Weight 463.52 g/mol [1]
Appearance White to off-white solid/powder[2]
CAS Number 189937-46-0[2][3]
Purity ≥99% (Chiral HPLC, HPLC)[2]
Melting Point 116.5-119.5 °C[4]
Optical Rotation [α]²⁰/D = +21 ± 2º (c=1 in DMF)[2]
Solubility Soluble in DMSO (200 mg/mL with ultrasonic assistance)[5]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month[5]

Applications in Peptide Synthesis and Drug Development

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of the bulky 3,3-diphenylalanine residue into a peptide chain can impart several desirable properties:

  • Enhanced Stability: The steric hindrance provided by the two phenyl groups can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[2][4]

  • Conformational Rigidity: The bulky side chain can restrict the conformational freedom of the peptide, which can be advantageous in designing peptides with specific secondary structures and high binding affinities for their biological targets.

  • Modulation of Bioactivity: The introduction of this non-natural amino acid can significantly influence the biological activity of a peptide, potentially leading to enhanced potency or altered receptor selectivity.[4]

These properties make this compound a valuable tool for medicinal chemists and drug development professionals in the design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[4]

Experimental Protocols

General Protocol for Incorporation of this compound in SPPS

This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.

1. Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for a specified period (e.g., 1 hour) to ensure optimal reaction conditions.

2. Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the growing peptide chain is removed to expose the free amine. This is typically achieved by treating the resin with a 20% solution of piperidine (B6355638) in DMF for a short period (e.g., 2 x 10 minutes). The completion of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

3. Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the byproducts of the deprotection reaction.

4. Amino Acid Activation and Coupling: this compound is pre-activated to facilitate the formation of the amide bond. A common activation method involves the use of a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed, typically for 1-2 hours at room temperature.

5. Washing: The resin is again thoroughly washed with DMF to remove excess reagents and byproducts.

6. Repetition: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

7. Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail, a common example being a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS).

8. Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

9. Analysis: The purity and identity of the final peptide are confirmed using analytical techniques such as analytical RP-HPLC and mass spectrometry.

Visualizations

Logical Workflow for this compound in SPPS

SPPS_Workflow start Start: Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling wash1->coupling activation Activation of Fmoc-D-3,3-Dip-OH (e.g., HATU/DIPEA) activation->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Next Amino Acid? wash2->next_cycle next_cycle->deprotection Yes cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA Cocktail) next_cycle->cleavage No purification Purification (RP-HPLC) cleavage->purification analysis Analysis (HPLC, MS) purification->analysis end Final Peptide analysis->end

Caption: General workflow for the incorporation of this compound in Solid-Phase Peptide Synthesis.

References

Fmoc-D-3,3-Diphenylalanine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides core technical data for Fmoc-D-3,3-Diphenylalanine, a key amino acid derivative utilized in peptide synthesis. The information presented includes the chemical formula and molecular weight, which are fundamental for experimental design and execution in chemical and pharmaceutical research. This compound is a building block used in the synthesis of peptides and peptidomimetics.[1][2] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for its application in solid-phase peptide synthesis (SPPS).[1][3][4]

Chemical Identity and Properties

This compound is a non-natural amino acid derivative characterized by the presence of a bulky diphenyl group. This structural feature can impart unique conformational properties to peptides. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which can be readily cleaved under basic conditions, making it highly suitable for SPPS.

Data Presentation

The fundamental quantitative data for this compound is summarized in the table below for quick reference.

ParameterValueSource
Molecular Formula C₃₀H₂₅NO₄[3][4][5][6]
Molecular Weight 463.5 g/mol [3][4][5]
Alternate Molecular Weight 463.52 g/mol [1][6]
Synonyms (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diphenylpropanoic acid, Fmoc-D-Dip-OH[5]
CAS Number 189937-46-0[2][4]

Logical Relationship of Molecular Components

The structure of this compound consists of three primary components: the D-3,3-Diphenylalanine core, the N-terminal Fmoc protecting group, and the C-terminal carboxylic acid. The diagram below illustrates this relationship.

A Fmoc Protecting Group B D-3,3-Diphenylalanine Core A->B Amide Bond C Carboxylic Acid B->C Covalent Bond A 1. Resin Swelling & Deprotection B 2. Coupling of this compound A->B C 3. Fmoc Deprotection (e.g., with Piperidine) B->C D 4. Coupling of Next Amino Acid C->D E 5. Repeat Steps 3 & 4 D->E F 6. Cleavage from Resin & Final Deprotection E->F

References

A Technical Guide to the Solubility of Fmoc-D-3,3-Diphenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fmoc-D-3,3-Diphenylalanine is a non-natural amino acid derivative that plays a significant role in peptide synthesis and drug discovery. Its unique structure, featuring a bulky diphenylalanine moiety, can impart beneficial properties to peptides, such as increased stability against enzymatic degradation and enhanced receptor binding affinity. A thorough understanding of its solubility in various solvents is crucial for its effective use in research and development, particularly in solid-phase peptide synthesis (SPPS) and purification processes. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a workflow for its application in peptide synthesis.

Quantitative Solubility Data

The unique structure of this compound, characterized by the presence of two phenyl groups, is suggested to enhance its stability and solubility in certain organic solvents. However, comprehensive quantitative solubility data across a wide range of solvents is not extensively documented in publicly available literature. The following table summarizes the available quantitative data and provides qualitative information for other common laboratory solvents. Researchers should note that solubility can be influenced by factors such as temperature, the crystalline form of the solute, and the purity of both the solute and the solvent.

SolventChemical ClassQuantitative SolubilityQualitative Solubility & Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic200 mg/mL (431.48 mM)[1][2]High solubility. Ultrasonic assistance may be required. The hygroscopic nature of DMSO can significantly impact solubility; using newly opened DMSO is recommended[1][2].
Dimethylformamide (DMF)Polar AproticData not availableGenerally considered a good solvent for Fmoc-protected amino acids and is widely used in solid-phase peptide synthesis[3]. An optical rotation value has been reported in DMF, implying some degree of solubility[3].
Dichloromethane (DCM)ChlorinatedData not availableCommonly used in peptide synthesis, but some Fmoc-amino acids may have limited solubility and require the addition of DMF for complete dissolution.
WaterPolar ProticData not availableDue to the hydrophobic nature of the diphenylalanine and Fmoc groups, solubility in water is expected to be very low.
Methanol / EthanolPolar ProticData not availableGenerally, Fmoc-protected amino acids have lower solubility in alcohols compared to polar aprotic solvents.
HexaneNonpolarData not availableExpected to have very low solubility due to the polar nature of the carboxylic acid and carbamate (B1207046) groups.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, DMF)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a thermostatically controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the collected supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted supernatant into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Protocol 2: General Procedure for Fmoc-Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general workflow for incorporating this compound into a peptide sequence using manual or automated SPPS.

Materials:

  • Appropriate solid support (resin), e.g., Rink Amide resin for a C-terminal amide.

  • This compound

  • Other required Fmoc-protected amino acids

  • Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: e.g., DIPEA (N,N-Diisopropylethylamine)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid-based)

  • Cold diethyl ether for precipitation

Procedure:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add a base (e.g., DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the last amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using techniques such as reverse-phase HPLC.

Mandatory Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Cycle Repeat Cycle (for next amino acid) Wash2->Cycle Cycle->Deprotection Yes FinalDeprotection 6. Final Fmoc Deprotection Cycle->FinalDeprotection No (End of Sequence) Cleavage 7. Cleavage from Resin & Side-chain Deprotection FinalDeprotection->Cleavage Purification 8. Precipitation & Purification Cleavage->Purification

Caption: A flowchart illustrating the key steps in Fmoc solid-phase peptide synthesis.

Logical Relationship in Fmoc Chemistry

Orthogonal_Protection ProtectedPeptide Resin-Bound Peptide with N-terminal Fmoc & Side-Chain Protection FmocRemoval Fmoc Group Removal (Base Labile) ProtectedPeptide->FmocRemoval Piperidine SideChainRemoval Side-Chain Protecting Group Removal (Acid Labile) ProtectedPeptide->SideChainRemoval TFA (at the end) FreeNTerminus Free N-Terminus for next coupling FmocRemoval->FreeNTerminus FinalPeptide Final Deprotected Peptide SideChainRemoval->FinalPeptide

Caption: The orthogonal protection strategy in Fmoc-SPPS.

References

An In-depth Technical Guide to Fmoc-D-3,3-Diphenylalanine: Spectroscopic Data and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Fmoc-D-3,3-diphenylalanine, a key building block in modern peptide synthesis. The document outlines experimental protocols for acquiring ¹H and ¹³C NMR spectra and presents the data in a clear, tabular format. Additionally, a schematic for its application in solid-phase peptide synthesis (SPPS) is provided to illustrate its practical use in drug development and research.

Introduction

This compound is a derivative of the non-proteinogenic amino acid D-3,3-diphenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine. This protecting group is fundamental to SPPS, allowing for the stepwise and controlled assembly of peptide chains. The bulky diphenyl moiety of the amino acid can impart unique conformational constraints on the resulting peptides, making it a valuable tool for designing peptidomimetics and other structured oligomers with potential therapeutic applications. Accurate spectroscopic data is crucial for the characterization and quality control of this reagent and the peptides synthesized from it.

¹H and ¹³C NMR Spectroscopic Data

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.80d2HAromatic (Fmoc)
~7.65d2HAromatic (Fmoc)
~7.40t2HAromatic (Fmoc)
~7.30m12HAromatic (Fmoc & Diphenyl)
~5.50d1HNH
~4.80m1Hα-CH
~4.50d1Hβ-CH
~4.20m3HCH & CH₂ (Fmoc)

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~174.0C=O (Carboxyl)
~156.0C=O (Fmoc)
~144.0Aromatic C (Fmoc, Quaternary)
~141.5Aromatic C (Fmoc, Quaternary)
~140.0Aromatic C (Diphenyl, Quaternary)
~129.0Aromatic CH (Diphenyl)
~128.0Aromatic CH (Fmoc)
~127.5Aromatic CH (Diphenyl)
~127.0Aromatic CH (Fmoc)
~125.0Aromatic CH (Fmoc)
~120.0Aromatic CH (Fmoc)
~67.0CH₂ (Fmoc)
~60.0α-C
~55.0β-C
~47.0CH (Fmoc)

Experimental Protocols for NMR Spectroscopy

The following protocols are generalized procedures for obtaining high-quality ¹H and ¹³C NMR spectra of Fmoc-protected amino acids.

3.1. Sample Preparation

  • Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent may affect the chemical shifts of labile protons (e.g., -NH and -OH).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. Spectrometer Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[2]

  • ¹H NMR Acquisition:

    • Temperature: 25 °C.[2]

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate.

    • Number of Scans: 16-64 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Temperature: 25 °C.[2]

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

    • Spectral Width: A spectral width of around 200-220 ppm is standard.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS. The Fmoc group provides a base-labile protecting group that can be removed under mild conditions, which are compatible with a wide range of peptide sequences and solid supports.

Diagram 1: Fmoc-Based Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_resin Solid Support cluster_cycle Peptide Elongation Cycle cluster_final Final Steps Resin Resin Deprotection 1. Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Deprotection Start Wash1 Wash Deprotection->Wash1 Coupling 2. Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Deprotection Wash2->Final_Deprotection After last cycle Cleavage 3. Cleavage from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: A logical workflow for the use of Fmoc-amino acids in SPPS.

Workflow Description:

  • Deprotection: The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain attached to the solid support. This is typically achieved using a solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF).

  • Coupling: The next Fmoc-protected amino acid (in this case, this compound) is activated and coupled to the newly freed N-terminus. Common activating agents include carbodiimides (e.g., DIC) with additives (e.g., HOBt) or uronium/aminium salts (e.g., HBTU, HATU).

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.

  • Repeat: These steps are repeated for each amino acid in the desired peptide sequence.

  • Cleavage: Once the peptide chain is fully assembled, it is cleaved from the solid support, and any side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.

  • Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

This systematic approach, enabled by reagents like this compound, allows for the efficient and high-purity synthesis of complex peptides for research and drug development.

References

Navigating the Safe Handling of Fmoc-D-3,3-Diphenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-3,3-Diphenylalanine is a crucial building block in the synthesis of peptides and peptidomimetics, playing a significant role in drug discovery and development. Its unique diphenyl structure offers conformational constraints that are pivotal in designing novel therapeutic agents. As with any chemical compound, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, based on available data.

Section 1: Physicochemical and Hazard Profile

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₃₀H₂₅NO₄[1]
Molecular Weight 463.5 g/mol [1][2]
Appearance White to off-white powder[2]
Purity ≥ 98% (HPLC)[2]
Optical Rotation [a]20/D = -24 ± 4º (c=1 in DMF) for L-isomer[2]
Solubility Soluble in DMSO[3][4]
Hazard Identification and Precautionary Measures

Based on the safety data for similar N-Fmoc protected amino acids, the following potential hazards and precautionary measures should be considered.[5]

HazardDescriptionPrecautionary Measures
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[5]
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.Avoid contact with skin. Wear appropriate protective gloves and clothing.[5]
Eye Contact May cause eye irritation.Wear safety glasses with side shields.[5]
Ingestion May be harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.[5]

Section 2: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical in mitigating risks associated with this compound.

Personal Protective Equipment (PPE)

The following diagram illustrates the essential PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) safety_glasses Safety Glasses with side shields lab_coat Lab Coat gloves Gloves (Nitrile or equivalent) respirator Respirator (if dust is generated)

Figure 1: Recommended Personal Protective Equipment (PPE).
General Handling Workflow

The logical flow for safely handling this compound from receipt to disposal is outlined below.

Safe_Handling_Workflow Receiving Receiving - Inspect container for damage - Verify label Storage Storage - Tightly sealed container - Cool, dry, well-ventilated area Receiving->Storage Handling Handling - Use in fume hood - Wear appropriate PPE - Avoid dust formation Storage->Handling Spill Spill Response - Small: Sweep up - Large: Shovel into container - Avoid dust generation Handling->Spill Disposal Disposal - Follow local regulations - Place in sealed container Handling->Disposal Spill->Disposal

Figure 2: General workflow for safe handling.
Storage Conditions

Proper storage is essential to maintain the stability and purity of this compound.

ConditionRecommendationSource
Powder Store at -20°C for up to 3 years, or at 4°C for up to 2 years.[4]
In Solvent (e.g., DMSO) Store at -80°C for up to 6 months, or at -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles.[3][4][6]
General Keep container tightly closed in a dry and well-ventilated place.[5]

Section 3: Emergency Procedures and First Aid

In the event of exposure or a spill, the following first aid measures should be taken immediately.[5]

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Flush eyes with water as a precaution. Consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

For firefighting, use a carbon dioxide or dry chemical extinguisher for small fires and water spray, fog, or foam for large fires. Firefighters should wear self-contained breathing apparatus.[5]

Section 4: Experimental Protocols for Safety Assessment

While specific toxicity studies on this compound are not detailed in the available literature, a general methodology for assessing the cytotoxicity of related compounds, such as Fmoc-diphenylalanine hydrogels, can be adapted. Research has indicated that the dissolution and degradation products of these hydrogels can induce necrosis in vitro at high concentrations.[7][8]

In Vitro Cytotoxicity Assay (General Protocol)

This protocol provides a framework for evaluating the cytotoxic effects of this compound on cell lines.

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cultured cells.

Materials:

  • Cell line of interest (e.g., HeLa, Caco-2)

  • Cell culture medium and supplements

  • This compound

  • DMSO (for stock solution preparation)

  • 96-well cell culture plates

  • MTT or similar viability assay kit

  • Plate reader

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include appropriate controls (medium only, vehicle control with DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

  • Data Analysis: Measure the absorbance using a plate reader and calculate the percentage of cell viability relative to the control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

The following diagram illustrates the experimental workflow for a typical in vitro cytotoxicity assessment.

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Experimental Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Prep 2. Compound Preparation (Stock and serial dilutions) Cell_Seeding->Compound_Prep Cell_Treatment 3. Cell Treatment (Incubate with compound) Compound_Prep->Cell_Treatment Viability_Assay 4. Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Data_Analysis 5. Data Analysis (Calculate IC50) Viability_Assay->Data_Analysis

Figure 3: Workflow for in vitro cytotoxicity testing.

Section 5: Disposal Considerations

All waste materials, including unused compounds and contaminated labware, should be disposed of in accordance with local, state, and federal regulations. The compound should be placed in a suitable, sealed container for disposal.[5]

Disclaimer: This guide is intended for informational purposes only and is based on currently available data for this compound and structurally related compounds. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be trained in safe handling procedures and have access to the most current safety information. Always consult the specific SDS provided by the supplier before handling any chemical.

References

Fmoc-D-3,3-Diphenylalanine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Fmoc-D-3,3-Diphenylalanine in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-natural amino acid derivative that has garnered interest in the field of medicinal chemistry and materials science. Characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a geminal diphenyl substitution on the β-carbon, this molecule serves as a versatile building block for the synthesis of peptides with unique structural and functional properties. While direct modulation of specific signaling pathways by this compound as a standalone agent is not extensively documented, its incorporation into peptides and its inherent physicochemical properties give rise to distinct biological activities. This guide delineates the core mechanisms of action of this compound and its better-studied L-enantiomer, Fmoc-L-3,3-diphenylalanine (Fmoc-FF), focusing on their roles in drug design, cytotoxicity, and antimicrobial applications.

The primary biological relevance of Fmoc-diphenylalanine derivatives stems from two key areas: their use as structural elements in peptide-based therapeutics to enhance stability and target affinity[1][2][3], and the self-assembly of these molecules into supramolecular structures like hydrogels, which have significant interactions with biological systems[4][5][6]. A crucial aspect of their biological action, particularly at higher concentrations or upon degradation of their self-assembled structures, is the induction of necrotic cell death[7][8][9][10][11].

Role in Peptide Synthesis and Drug Design

This compound is primarily utilized in solid-phase peptide synthesis (SPPS)[1][2]. The bulky diphenylalanine moiety imparts significant steric hindrance, which can be leveraged to create peptides with constrained conformations. This conformational rigidity can lead to enhanced binding affinity and selectivity for specific biological targets[3]. Furthermore, the incorporation of this non-natural amino acid can increase the proteolytic stability of peptides, a critical attribute for enhancing their bioavailability and therapeutic potential[1][3]. It is also employed in the synthesis of peptidomimetics and for studying peptide-protein interactions[12]. The D-configuration is particularly useful for creating peptides that are resistant to degradation by endogenous proteases.

Cytotoxic Mechanism of Action: Induction of Necrosis

A significant body of research on the biological effects of Fmoc-diphenylalanine, particularly the L-form (Fmoc-FF), has focused on the cytotoxicity of its self-assembled hydrogels and their degradation products. At high concentrations, the dissolution or degradation of these hydrogels leads to cell death primarily through necrosis[7][8][10][11].

Overview of the Necrotic Pathway

Unlike apoptosis, which is a programmed and immunologically silent form of cell death, necrosis is a lytic and pro-inflammatory process. It is characterized by the swelling of organelles, loss of plasma membrane integrity, and the release of intracellular contents into the surrounding tissue[13]. Studies have shown that leachates from Fmoc-FF hydrogels induce necrosis in various cell lines, including human cervical cancer (HeLa), human colorectal cancer (Caco-2), and human gingival fibroblasts (HGF-1)[9][10]. The cytotoxic effect is dependent on the concentration of the dissolved gelator and the duration of exposure[7][8].

Quantitative Data on Cytotoxicity

The following table summarizes the quantitative data on the cytotoxicity of Fmoc-FF hydrogel leachates from a key study.

Cell LineLeaching Time (hours)Exposure Time (hours)Cell Viability (%)p-valueReference
HeLa2424~95>0.05[7]
9624~60<0.0001[7]
Caco-22424~100>0.05[7]
9624~55<0.0001[7]
HGF-12424~100>0.05[7]
9624~70<0.0005[7]

Note: The study cited primarily investigated Fmoc-L-diphenylalanine (Fmoc-FF). The cytotoxic effects of this compound may vary.

Experimental Protocols
  • Stock Solution Preparation: Dissolve 10 mg of Fmoc-FF in 1 mL of water with the addition of 40 µL of 1 M NaOH. Use vortexing and sonication until a homogenous solution is obtained[7].

  • Gel Formation: Transfer 120 µL of the stock solution into a cell culture insert within a 24-well plate. Add 400 µL of 1 M HCl to the well outside the insert to induce gelation via a pH switch. Allow the gel to form for 1 hour[7].

  • Leachate Collection: After the desired leaching time (e.g., 24, 48, 72, or 96 hours), collect the medium from the well, which contains the dissolution and degradation products of the hydrogel[7].

  • Cell Seeding: Seed cells (e.g., HeLa, Caco-2, HGF-1) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Expose the cells to the collected hydrogel leachates for the desired duration (e.g., 24, 48, 72, or 96 hours)[7].

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

  • Cell Staining: After treatment with hydrogel leachates, stain the cells with a mixture of Hoechst 33342 (HO) and Propidium Iodide (PI).

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Interpretation:

    • Live cells: Blue fluorescence (HO staining of the nucleus) with intact morphology.

    • Apoptotic cells: Bright blue, condensed, or fragmented chromatin (pyknosis/karyorrhexis).

    • Necrotic cells: Pink/red fluorescence (PI staining of the nucleus) due to loss of membrane integrity[7].

Visualization of Experimental Workflow

experimental_workflow cluster_preparation Hydrogel and Leachate Preparation cluster_cell_culture Cell-Based Assays cluster_assays Endpoint Analysis cluster_data_analysis Data Interpretation prep_start Start: Fmoc-FF Powder dissolve Dissolve in NaOH(aq) prep_start->dissolve gelate Induce Gelation with HCl (in cell culture insert) dissolve->gelate leach Incubate for 24-96h (Leaching) gelate->leach collect Collect Leachate leach->collect seed_cells Seed HeLa, Caco-2, or HGF-1 cells treat_cells Expose cells to Leachate (24-96h) seed_cells->treat_cells mtt_assay MTT Assay for Cell Viability treat_cells->mtt_assay ho_pi_staining HO/PI Staining for Cell Death Mechanism treat_cells->ho_pi_staining viability_data Quantitative Viability Data mtt_assay->viability_data microscopy_images Fluorescence Microscopy Images ho_pi_staining->microscopy_images conclusion Conclusion: Necrosis is the primary mechanism of cell death viability_data->conclusion microscopy_images->conclusion

Caption: Workflow for assessing the cytotoxic effects of Fmoc-diphenylalanine hydrogel leachates.

Antimicrobial Activity

Derivatives of diphenylalanine have also been investigated for their antimicrobial properties. Self-assembled diphenylalanine nanostructures can exhibit antibacterial activity, proposedly through the disruption of the bacterial cell membrane[14]. This mechanism involves the physical interaction of the nanostructures with the cell envelope, leading to increased permeability and ultimately cell lysis. While this has been demonstrated for diphenylalanine-based structures, further research is needed to specifically elucidate the antimicrobial efficacy and mechanism of this compound.

Signaling Pathways

Currently, there is a lack of direct evidence demonstrating that this compound, as an independent molecule, specifically targets and modulates intracellular signaling pathways in the manner of a classical enzyme inhibitor or receptor agonist/antagonist. Its biological effects appear to be primarily driven by its incorporation into larger peptide structures or the physicochemical consequences of its self-assembly and subsequent cytotoxicity.

The diagram below illustrates the logical relationship leading to the observed necrotic cell death.

logical_relationship start High Concentration of Fmoc-Diphenylalanine dissolution Dissolution / Degradation of Self-Assembled Structures start->dissolution membrane_interaction Interaction with Cellular Membranes dissolution->membrane_interaction membrane_destabilization Membrane Destabilization and Loss of Integrity membrane_interaction->membrane_destabilization necrosis Necrotic Cell Death membrane_destabilization->necrosis inflammation Release of DAMPs and Pro-inflammatory Response necrosis->inflammation

Caption: Proposed mechanism of Fmoc-diphenylalanine-induced necrosis.

Conclusion

The mechanism of action of this compound in biological systems is multifaceted and context-dependent. While it serves as a valuable component in the design of stable and potent peptide therapeutics, its intrinsic ability to self-assemble and the subsequent cytotoxicity of its soluble forms define its direct biological impact. The primary mechanism of cell death induced by high concentrations of dissolved Fmoc-diphenylalanine is necrosis, driven by the disruption of cell membrane integrity. Future research is warranted to explore potential specific molecular targets and to further characterize the antimicrobial properties of this and related compounds. This understanding is crucial for the development of safe and effective biomaterials and therapeutics based on this unique amino acid derivative.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-3,3-Diphenylalanine Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dpa) is an unnatural amino acid derivative increasingly utilized in peptide synthesis to introduce unique structural constraints and enhance biological activity.[1] The presence of two phenyl groups on the β-carbon atom imparts significant steric hindrance, which can pose considerable challenges during solid-phase peptide synthesis (SPPS).[2][3] Incomplete coupling reactions can lead to the formation of deletion sequences, resulting in difficult purification and reduced overall yield.[4]

These application notes provide a comprehensive guide to the effective coupling of this compound, offering optimized protocols and a comparison of common coupling reagents to assist researchers in overcoming the synthetic hurdles associated with this sterically hindered amino acid.

Challenges in Coupling this compound

The primary challenge in the incorporation of Fmoc-D-Dpa into a growing peptide chain is the steric bulk of the diphenylmethyl group at the β-position. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, thereby slowing down the rate of amide bond formation.[2][3] Standard coupling protocols that are efficient for common amino acids may prove inadequate for Fmoc-D-Dpa, leading to low coupling yields.[3]

Optimization of Coupling Protocols

To achieve high coupling efficiency with this compound, several parameters of the standard SPPS protocol can be optimized:

  • Choice of Coupling Reagent: The selection of a highly reactive coupling reagent is crucial. Aminium/uronium and phosphonium (B103445) salt-based reagents are generally more effective than carbodiimides for sterically hindered amino acids.[5][6][7]

  • Reaction Time: Extending the coupling reaction time can help drive the reaction to completion.[4]

  • Temperature: Performing the coupling at elevated temperatures, for instance using microwave-assisted peptide synthesizers, can increase the reaction rate.[8] However, care must be taken to avoid racemization.

  • Double Coupling: A common and effective strategy is to perform the coupling step twice (double coupling) with a fresh portion of activated amino acid and coupling reagents.

  • Solvent Selection: The choice of solvent can influence the swelling of the resin and the solubility of the reactants. A mixture of DMF and DCM is often employed.

Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassReagentAdditiveTypical Coupling Time (min)Estimated Efficiency for Hindered Residues (%)Key Considerations
Carbodiimide DICHOBt60 - 12095 - 98Cost-effective, but slower reaction rates and potential for N-acylurea formation.[4]
Aminium/Uronium Salt HBTU-30 - 6098 - 99.5Fast and efficient, but can lead to guanidinylation of the N-terminus if used in excess.[4][5]
Aminium/Uronium Salt HATU-15 - 60>99Highly reactive and fast, often preferred for difficult couplings.[6] Less epimerization.[6]
Aminium/Uronium Salt HCTU-30 - 6098 - 99.5High coupling efficiency, comparable to HATU, and more cost-effective.[5]
Phosphonium Salt PyBOP-30 - 6098 - 99.5Efficient with minimal side reactions. By-products are water-soluble, simplifying purification.[7]
Immonium/Uronium Salt COMU-15 - 60>99Safer alternative to benzotriazole-based reagents, highly efficient.[6]

Experimental Protocols

The following protocols are designed to provide a starting point for the successful incorporation of this compound into a peptide sequence.

Protocol 1: Standard Coupling of this compound using HBTU

This protocol outlines a standard single coupling procedure using the widely adopted HBTU reagent.

  • Resin Swelling: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine (B6355638) in DMF to the resin. Agitate the mixture at room temperature for 10 minutes. Repeat the deprotection step with fresh piperidine solution for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex for 1 minute to pre-activate the amino acid.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After the coupling reaction, drain the coupling solution and wash the resin extensively with DMF and then DCM to remove excess reagents and byproducts.

Protocol 2: Double Coupling of this compound for Difficult Sequences

If the Kaiser test after the first coupling indicates incomplete reaction (blue beads), a second coupling is recommended.

  • First Coupling: Follow steps 1-7 of Protocol 1.

  • Washing: After the first coupling, wash the resin with DMF (3 times).

  • Second Coupling: Repeat the amino acid activation (step 4 of Protocol 1) and the coupling reaction (step 5 of Protocol 1) with fresh reagents.

  • Monitoring and Washing: Repeat the monitoring and washing steps (steps 6 and 7 of Protocol 1).

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the synthesized peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in a single coupling cycle during solid-phase peptide synthesis of a sequence containing a sterically hindered amino acid like this compound.

SPPS_Workflow Start Start: Resin-bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling: Fmoc-D-Dpa-OH + Coupling Reagent + Base in DMF Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Incomplete Incomplete (Blue Beads) KaiserTest->Incomplete Positive Complete Complete (Yellow Beads) KaiserTest->Complete Negative DoubleCouple Double Coupling Incomplete->DoubleCouple NextCycle Proceed to Next Cycle Complete->NextCycle DoubleCouple->Wash2

Caption: General workflow for a coupling cycle in SPPS.

Conclusion

The successful incorporation of the sterically demanding this compound into peptide sequences is achievable with careful optimization of the solid-phase synthesis protocol. The selection of a potent coupling reagent, such as HATU or COMU, combined with strategies like extended reaction times or double coupling, is paramount. The protocols and comparative data presented in these application notes provide a solid foundation for researchers to efficiently synthesize peptides containing this valuable non-canonical amino acid, thereby facilitating advancements in drug discovery and development.

References

Application Notes and Protocols for Fmoc-D-3,3-Diphenylalanine in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dpa) in the design and discovery of novel peptide and peptidomimetic therapeutics. The unique structural features of D-3,3-Diphenylalanine, a non-canonical amino acid, offer significant advantages in overcoming common challenges in peptide-based drug development.[1]

Introduction to this compound

This compound is a derivative of the amino acid alanine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and two phenyl groups on the β-carbon.[2] The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS).[3] The bulky and hydrophobic nature of the diphenylalanine moiety imparts unique conformational constraints and properties to peptides, making it a valuable tool for medicinal chemists.[4] The D-configuration of the amino acid provides resistance to proteolytic degradation, a critical attribute for enhancing the in vivo stability of peptide drugs.[5]

Key Applications in Drug Design and Discovery

2.1. Enhancing Metabolic Stability and Bioavailability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-3,3-Diphenylalanine, into a peptide sequence renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases.[5] This increased stability leads to a longer plasma half-life and improved bioavailability of the therapeutic peptide.

2.2. Modulating Peptide Conformation and Binding Affinity

The two phenyl groups of D-3,3-Diphenylalanine introduce significant steric bulk, which can be strategically employed to induce specific secondary structures, such as β-turns or helical conformations, in a peptide chain.[6] This conformational rigidity can pre-organize the peptide into a bioactive conformation that is optimal for binding to its biological target, thereby enhancing binding affinity and specificity. The aromatic nature of the phenyl groups can also facilitate π-π stacking interactions with aromatic residues in the binding pocket of a target protein, further contributing to binding affinity.[7]

2.3. Targeting Protein-Protein Interactions (PPIs)

Protein-protein interactions are crucial for many cellular processes, and their dysregulation is often implicated in disease.[8] The large and often flat surfaces of PPI interfaces make them challenging targets for traditional small molecule drugs. Peptides and peptidomimetics, however, can be designed to mimic one of the protein partners and disrupt the interaction. The incorporation of bulky and conformationally constraining amino acids like D-3,3-Diphenylalanine is a key strategy in the design of potent PPI inhibitors.[9]

Table 1: Examples of Quantitative Data for Inhibitors of the p53-MDM2 Pathway

Compound/PeptideTarget(s)Binding Affinity (Kd or Ki)Assay Method
DPMI-α (D-peptide)MDM2219 nM (Ki)Not Specified
DPMI-γ (D-peptide)MDM253 nM (Ki)Not Specified
P5 (Phenylalanine-derived)MDM246 nM (Kd)Surface Plasmon Resonance
P5 (Phenylalanine-derived)MDMX576 nM (Kd)Surface Plasmon Resonance

(Note: The peptides listed in this table do not contain D-3,3-Diphenylalanine but serve as examples of potent peptide-based inhibitors targeting a protein-protein interaction.)[5][10]

2.4. Development of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties. The incorporation of unnatural amino acids like D-3,3-Diphenylalanine is a cornerstone of peptidomimetic design.[3] By replacing natural amino acids with D-Dpa, researchers can create novel molecular scaffolds with enhanced stability, receptor selectivity, and therapeutic efficacy.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-3,3-Diphenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing D-3,3-Diphenylalanine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • This compound (Fmoc-D-Dpa-OH)

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Place the Fmoc-Rink Amide resin in the reaction vessel and wash with DMF (3 x 5 mL for 10 min each) to swell the resin.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF (5 mL) for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

  • Coupling of the First Amino Acid (excluding D-Dpa):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (absence of free amines). If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 x 5 mL).

  • Incorporation of this compound:

    • Due to the steric bulk of D-Dpa, a longer coupling time and/or double coupling may be necessary.[6]

    • Activate Fmoc-D-Dpa-OH as described in step 3.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate for at least 4 hours, or overnight if necessary.

    • Perform a Kaiser test. If incomplete, drain the solution, wash with DMF, and perform a second coupling with a fresh solution of activated Fmoc-D-Dpa-OH for 2-4 hours.

    • Wash the resin with DMF (5 x 5 mL).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent bulky residues) for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM (3 x 5 mL) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Peptide Purification and Analysis

Materials:

  • Crude peptide

  • Water with 0.1% TFA (Mobile Phase A)

  • Acetonitrile with 0.1% TFA (Mobile Phase B)

  • RP-HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Inject the sample onto the C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B into Mobile Phase A.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peptide peak.

  • Analysis of Purity:

    • Analyze the collected fractions by analytical RP-HPLC to determine their purity.

    • Pool the fractions with the desired purity (typically >95%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

  • Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry. The observed mass should correspond to the calculated theoretical mass.

Visualizations

The following diagrams illustrate key workflows and concepts in the application of Fmoc-D-Dpa in drug design.

G Peptidomimetic Drug Discovery Workflow cluster_0 Lead Identification cluster_1 Lead Optimization with Fmoc-D-Dpa cluster_2 Preclinical Evaluation Target Identification Target Identification Peptide Library Screening Peptide Library Screening Target Identification->Peptide Library Screening Bioactive Peptides Hit Identification Hit Identification Peptide Library Screening->Hit Identification Active Sequences Incorporate D-Dpa Incorporate D-Dpa Hit Identification->Incorporate D-Dpa Improve Stability & Conformation SAR Studies SAR Studies Incorporate D-Dpa->SAR Studies Structure-Activity Relationship Optimized Lead Optimized Lead SAR Studies->Optimized Lead In vitro Assays In vitro Assays Optimized Lead->In vitro Assays Binding Affinity (Kd, Ki), Potency (IC50) In vivo Studies In vivo Studies In vitro Assays->In vivo Studies Animal Models Candidate Selection Candidate Selection In vivo Studies->Candidate Selection G Targeting the p53-MDM2 Signaling Pathway Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 activates MDM2 MDM2 p53->MDM2 upregulates Proteasomal Degradation Proteasomal Degradation p53->Proteasomal Degradation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 binds & inhibits Ubiquitination Ubiquitination MDM2->Ubiquitination promotes D-Dpa Peptide D-Dpa Peptide Inhibitor D-Dpa Peptide->MDM2 binds & blocks p53 interaction Ubiquitination->p53

References

Application Notes and Protocols: Fmoc-D-3,3-Diphenylalanine for Peptide-Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptides have emerged as a versatile class of biomaterials for a wide range of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.[1][2][3] Among these, the N-terminally protected fluorenylmethoxycarbonyl (Fmoc) dipeptides are of significant interest due to their simple structure and ability to form stable hydrogels under physiological conditions.[3][4] This document provides detailed application notes and protocols for the use of Fmoc-D-3,3-Diphenylalanine in the creation of peptide-based hydrogels.

The use of the D-enantiomer of 3,3-Diphenylalanine offers a significant advantage over its L-counterpart by providing resistance to enzymatic degradation by proteases.[5] This enhanced stability is crucial for in vivo applications where prolonged therapeutic effect and structural integrity of the hydrogel scaffold are required. While the self-assembly is driven by the same principles of β-sheet formation and π-π stacking of the Fmoc groups, the chirality of the amino acid can influence the final mechanical properties of the hydrogel.[6]

These hydrogels are formed through the self-assembly of the this compound monomers into a three-dimensional network of nanofibers that can entrap a large amount of water, forming a gel.[4][7] The gelation process can be triggered by a change in pH or solvent composition.[8][9] The resulting hydrogels are biocompatible and their mechanical properties can be tuned by varying the peptide concentration and the gelation conditions.[1]

Data Presentation

Table 1: Typical Mechanical Properties of Fmoc-Dipeptide Hydrogels
ParameterValue RangeMethod of MeasurementNotes
Storage Modulus (G') 1 - 100 kPaOscillatory RheologyVaries with peptide concentration and gelation method.[1]
Critical Gelation Concentration (CGC) 0.1 - 1.0 wt%Vial Inversion Test / RheologyDependent on solvent and pH.
Fiber Diameter 10 - 50 nmTransmission Electron Microscopy (TEM)Self-assembled nanofibers form the hydrogel network.[9]
Table 2: Drug Release Kinetics from Fmoc-Dipeptide Hydrogels
Drug ModelRelease ProfileRelease MechanismReference
Indomethacin (IDM) Biphasic: Initial burst followed by sustained releaseInitial hydrogel erosion followed by diffusion-controlled release[10]
Doxorubicin (DOX) Sustained ReleaseDiffusion from the hydrogel matrix[11][12]

Experimental Protocols

Protocol 1: Hydrogel Formation via pH Switch Method

This protocol describes the formation of a hydrogel by lowering the pH of an aqueous solution of this compound.

Materials:

  • This compound powder

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Glucono-δ-lactone (GdL)

Procedure:

  • Weigh the desired amount of this compound powder to prepare a stock solution (e.g., 10 mg/mL).

  • Add deionized water to the powder.

  • Slowly add 0.1 M NaOH solution dropwise while gently stirring until the peptide is completely dissolved, and the solution becomes clear. The pH of the solution should be around 10-11.

  • To induce gelation, add a calculated amount of GdL to the peptide solution. The GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH of the solution.[4]

  • Gently swirl the solution to ensure uniform mixing of the GdL.

  • Allow the solution to stand undisturbed at room temperature. Gelation should occur within a few hours to overnight, depending on the concentration of GdL and peptide.

  • Confirm gel formation by inverting the vial; a stable gel will not flow.[13]

Protocol 2: Hydrogel Formation via Solvent Switch Method

This method involves dissolving the peptide in an organic solvent and then adding an aqueous solution to trigger self-assembly and gelation.[9]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • Gently warm the solution if necessary to fully dissolve the peptide.

  • In a separate vial, place the desired volume of PBS buffer.

  • Slowly inject the this compound/DMSO stock solution into the PBS buffer with gentle agitation.

  • The final concentration of the peptide should be above its critical gelation concentration (typically 0.1-1.0 wt%).

  • Allow the mixture to stand at room temperature. Hydrogel formation is typically rapid (within minutes).

  • Confirm gel formation by the vial inversion test.

Protocol 3: Encapsulation and In Vitro Release of a Hydrophobic Drug

This protocol describes the loading of a model hydrophobic drug, Indomethacin (IDM), into the hydrogel and studying its release profile.[10]

Materials:

  • This compound hydrogel (prepared as in Protocol 1 or 2)

  • Indomethacin (IDM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

Drug Encapsulation:

  • During the hydrogel preparation (either method), add the desired amount of IDM to the initial peptide solution before triggering gelation. For the solvent switch method, IDM can be co-dissolved with the peptide in DMSO.

  • Proceed with the gelation protocol as described above. The drug will be physically entrapped within the nanofiber network of the hydrogel.

In Vitro Drug Release:

  • Place a known amount of the drug-loaded hydrogel into a vial.

  • Carefully add a known volume of pre-warmed PBS (37°C) on top of the hydrogel to act as the release medium.

  • Incubate the vial at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the appropriate wavelength for IDM (around 320 nm).[10]

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

Hydrogel_Formation_Workflow cluster_pH_Switch pH Switch Method cluster_Solvent_Switch Solvent Switch Method p1 This compound Powder p2 Dissolve in Water with NaOH (pH ~10-11) p1->p2 p3 Add Glucono-δ-lactone (GdL) p2->p3 p4 Slow pH Decrease p3->p4 p5 Self-Assembly & Hydrogelation p4->p5 s1 This compound Powder s2 Dissolve in DMSO s1->s2 s3 Inject into Aqueous Buffer (PBS) s2->s3 s4 Self-Assembly & Hydrogelation s3->s4

Caption: Workflow for hydrogel formation using pH and solvent switch methods.

Self_Assembly_Mechanism Monomer This compound Monomers BetaSheet β-Sheet Formation (H-Bonding) Monomer->BetaSheet Trigger (pH/Solvent) PiStacking π-π Stacking (Fmoc Groups) BetaSheet->PiStacking Nanofiber Nanofiber Formation PiStacking->Nanofiber Hydrogel 3D Hydrogel Network Nanofiber->Hydrogel Entanglement Drug_Release_Workflow start Drug-Loaded Hydrogel add_pbs Add Release Medium (PBS) start->add_pbs incubate Incubate at 37°C add_pbs->incubate sample Withdraw Aliquot at Time Intervals incubate->sample sample->incubate Replace with fresh PBS analyze Analyze Drug Concentration (UV-Vis) sample->analyze plot Plot Cumulative Release vs. Time analyze->plot

References

Application Notes and Protocols: Fmoc-D-3,3-Diphenylalanine in the Synthesis of Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-3,3-Diphenylalanine is a non-natural, sterically hindered amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1] Its unique diphenylmethyl side chain introduces significant conformational constraints into peptide backbones, making it a powerful tool for the design and synthesis of peptides with enhanced stability, receptor affinity, and specific secondary structures. The incorporation of this bulky residue can influence the peptide's conformational properties and its interactions with biological targets.[2] This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into constrained peptides, with a focus on overcoming the challenges associated with its steric bulk.

The ghrelin receptor (GHSR1a) serves as a relevant example of a target for such constrained peptides. This G protein-coupled receptor (GPCR) exhibits high constitutive activity, meaning it signals even in the absence of its natural ligand, ghrelin.[3][4] Peptides containing D-amino acids have been identified as inverse agonists of the ghrelin receptor, capable of reducing this basal signaling.[4] The synthesis of such peptides often relies on robust SPPS methodologies to incorporate non-standard amino acids.

Key Applications

The incorporation of this compound into peptide sequences is particularly beneficial for:

  • Inducing stable secondary structures: The bulky diphenylmethyl group restricts the conformational freedom of the peptide backbone, promoting the formation of specific secondary structures such as β-turns and helical motifs.

  • Enhancing proteolytic stability: The non-natural D-configuration and the sterically shielding side chain can protect the peptide from degradation by proteases, thereby increasing its in vivo half-life.

  • Improving receptor binding affinity and selectivity: The rigidified conformation can lead to a more precise fit into receptor binding pockets, enhancing affinity and selectivity for the target.[2]

  • Developing peptide-based therapeutics: These constrained peptides are promising candidates for drug development, particularly as enzyme inhibitors and modulators of GPCRs.[1]

Experimental Protocols

The primary challenge in incorporating this compound is overcoming the steric hindrance of its bulky side chain, which can lead to incomplete coupling reactions. The following protocols are optimized to address this challenge.

Materials and Reagents
  • This compound

  • Rink Amide MBHA resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Synthesis

This protocol outlines the manual synthesis of a peptide containing D-3,3-Diphenylalanine on a Rink Amide resin.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
  • Drain the DMF and add a 20% piperidine in DMF solution.
  • Agitate for 5 minutes, drain, and add a fresh 20% piperidine in DMF solution.
  • Agitate for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

2. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), and OxymaPure (3 equivalents) in DMF.
  • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for a minimum of 4 hours at room temperature. For this sterically hindered amino acid, extended coupling times (up to 24 hours) or double coupling may be necessary to ensure complete reaction.
  • To perform a double coupling, drain the coupling solution after the initial 4 hours, wash with DMF (3x), and repeat the coupling step with a freshly prepared activated amino acid solution.

3. Monitoring Coupling Efficiency:

  • After the coupling step, wash the resin with DMF.
  • Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.

4. Capping (Optional):

  • If the Kaiser test remains positive after a second coupling, cap any unreacted amino groups to prevent the formation of deletion sequences.
  • Treat the resin with a solution of 10% acetic anhydride (B1165640) and 10% pyridine (B92270) in DMF for 30 minutes.
  • Wash the resin with DMF (3x) and DCM (3x).

5. Chain Elongation:

  • Repeat steps 1 and 2 for each subsequent amino acid in the peptide sequence. Standard coupling times (1-2 hours) can typically be used for less sterically hindered amino acids.

6. Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing sensitive residues like tryptophan or methionine, consider adding 2.5% DTT.
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

7. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
  • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of ACN in water (both containing 0.1% TFA).
  • Collect fractions containing the desired peptide, confirm the mass by mass spectrometry, and lyophilize to obtain the pure peptide.

Quantitative Data

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. The use of more potent activating agents is crucial for achieving high coupling efficiencies.

Coupling Reagent CombinationRelative Reactivity OrderSuitability for Hindered CouplingsReference
DIC / OxymaPureHighRecommended[5]
HATU / HOAtVery HighHighly Recommended[1]
HBTU / HOBtModerateMay require double coupling or extended reaction times[6]
DIC / HOBtModerateMay require double coupling or extended reaction times[1]

Note: Quantitative yields for the specific incorporation of this compound are sequence-dependent and should be determined empirically for each synthesis.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-3,3-Dip-OH, DIC/Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Capping Capping (Optional) Kaiser->Capping Positive Repeat Repeat for next amino acid Kaiser->Repeat Negative Wash3 Wash (DMF, DCM) Capping->Wash3 Wash3->Repeat Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage End of Sequence Purification Purification (RP-HPLC) Cleavage->Purification Final Pure Peptide Purification->Final

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Ghrelin Receptor Signaling and Inverse Agonism

Ghrelin_Signaling cluster_membrane Cell Membrane Ghrelin_R Ghrelin Receptor (GHSR1a) Gq Gαq Ghrelin_R->Gq Activates Ghrelin_R->Gq Basal Activation Signaling_Blocked Basal Signaling Reduced Ghrelin_R->Signaling_Blocked PLC PLC Gq->PLC IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ghrelin Ghrelin (Agonist) Ghrelin->Ghrelin_R Activates Inverse_Agonist Constrained Peptide (Inverse Agonist) Inverse_Agonist->Ghrelin_R Binds & Inhibits Constitutive_Activity Constitutive Activity Constitutive_Activity->Ghrelin_R Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release

Caption: Ghrelin receptor signaling and the mechanism of inverse agonism.

References

Application Notes and Protocols for the Incorporation of Fmoc-D-3,3-Diphenylalanine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-3,3-diphenylalanine (Fmoc-D-Dpa) is a non-proteinogenic amino acid characterized by the presence of two phenyl groups on its β-carbon. This unique structural feature imparts significant steric bulk, which can be leveraged in peptide and peptidomimetic design to enforce specific conformations, enhance proteolytic stability, and modulate biological activity.[1][2] The incorporation of D-Dpa into peptide sequences is a valuable strategy in drug discovery for creating novel therapeutics with improved pharmacological profiles.[1][2]

However, the considerable steric hindrance posed by the diphenylmethyl group presents challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields.[3][4] This document provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using Fmoc-based SPPS, addressing the challenges associated with sterically hindered amino acids.

Data Presentation

The successful incorporation of sterically demanding amino acids like Fmoc-D-Dpa is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes expected coupling efficiencies for Fmoc-D-Dpa with various activators. These values are representative and may vary depending on the specific peptide sequence and synthetic context.

Coupling ReagentActivation MethodTypical Coupling TimeExpected Coupling Efficiency (%)Key Considerations
HATU/DIPEA In-situ aminium salt formation1 - 4 hours> 95%Highly efficient for sterically hindered residues. Pre-activation is recommended.[4][5]
HBTU/DIPEA In-situ aminium salt formation2 - 6 hours90 - 95%A common and effective choice, though may be slightly less potent than HATU for highly hindered couplings.[5]
PyBOP/DIPEA In-situ phosphonium (B103445) salt formation2 - 6 hours90 - 95%Another robust option for difficult couplings.[5]
DIC/HOBt Carbodiimide activation4 - 12 hours70 - 85%Less efficient for sterically hindered amino acids; may require double coupling and extended reaction times.[4]

Experimental Protocols

This section outlines a detailed methodology for the manual incorporation of this compound into a peptide sequence on a solid support. The protocol is based on standard Fmoc/tBu strategy.

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Coupling Reagent: HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • Washing Solvents: Isopropyl alcohol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Anhydrous diethyl ether (cold)

Step 1: Resin Swelling and Preparation
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

Step 2: Fmoc Deprotection
  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 3 minutes and drain.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Step 3: Coupling of this compound

Due to the steric hindrance of Fmoc-D-Dpa, a potent coupling reagent such as HATU is recommended.[4][5]

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated Fmoc-D-Dpa solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.

  • Double Coupling (if necessary): Drain the reaction mixture, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-D-Dpa.

  • Once the coupling is complete, wash the resin thoroughly with DMF (3 times), IPA (3 times), and finally DMF (3 times).

Step 4: Chain Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) steps for the subsequent amino acids in the peptide sequence. For amino acids coupled immediately after D-Dpa, using a more potent coupling reagent and potentially a double coupling strategy is advisable to overcome any residual steric hindrance.

Step 5: Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final deprotection step as described in Step 2.

Step 6: Cleavage and Deprotection
  • Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of peptide).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

Step 7: Peptide Precipitation and Purification
  • Reduce the volume of the TFA filtrate by rotary evaporation or a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a large volume of cold diethyl ether. A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • After the final wash, dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) for purification by preparative reverse-phase HPLC (RP-HPLC).

  • Analyze the fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Mandatory Visualization

SPPS_Workflow_for_Fmoc_D_Dpa start Start: Swollen Peptide-Resin (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling to Resin wash1->coupling activation Pre-activation of Fmoc-D-Dpa with HATU/DIPEA in DMF activation->coupling monitoring Kaiser Test coupling->monitoring monitoring->coupling Positive (Double Couple) wash2 DMF/IPA/DMF Wash monitoring->wash2 Negative next_cycle Next Coupling Cycle or Final Deprotection wash2->next_cycle next_cycle->deprotection Continue Synthesis cleavage Cleavage & Deprotection (TFA Cocktail) next_cycle->cleavage Final Step end End: Purified Peptide cleavage->end

Caption: Workflow for incorporating this compound in SPPS.

Troubleshooting

  • Incomplete Coupling: As indicated by a positive Kaiser test, this is the most common issue. Strategies to overcome this include:

    • Double Coupling: Repeating the coupling step with fresh reagents is highly effective.[4]

    • Increased Reaction Time: Extending the coupling time can help drive the reaction to completion.[3]

    • Elevated Temperature: Gentle heating can be employed, but must be done cautiously to avoid racemization.[3]

  • Aggregation: "Difficult sequences" containing hydrophobic or sterically hindered residues can aggregate, impeding reagent diffusion.[3][6] Using specialized resins or incorporating pseudoprolines in the peptide backbone can mitigate this issue.[6]

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is crucial to prevent side reactions, especially with sensitive residues like Trp, Met, or Cys.[7]

By employing more potent coupling reagents and being prepared to perform double couplings, the successful incorporation of the sterically demanding this compound into peptide sequences can be routinely achieved.

References

Application Notes and Protocols: Fmoc-D-3,3-Diphenylalanine in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-3,3-Diphenylalanine is a non-canonical amino acid derivative that plays a significant role in peptide synthesis and the development of advanced biomaterials. Its unique structure, featuring a bulky fluorenylmethoxycarbonyl (Fmoc) protecting group and two phenyl groups on the β-carbon, imparts enhanced stability and unique self-assembly properties.[1] While direct covalent bioconjugation using the diphenylalanine side chain is not a commonly documented technique, the Fmoc-protected dipeptide, particularly Fmoc-diphenylalanine (Fmoc-FF), is extensively utilized in a form of non-covalent bioconjugation: the formation of self-assembling hydrogels for controlled drug delivery.[1][2][3][4]

These hydrogels create a three-dimensional matrix that can encapsulate therapeutic agents, providing a biocompatible and biodegradable vehicle for targeted and sustained release.[4] This document provides detailed application notes and protocols for the use of this compound in solid-phase peptide synthesis and its subsequent application in hydrogel-based drug delivery systems.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and bioconjugation applications.

PropertyValueReference
Molecular Formula C₃₀H₂₅NO₄Chem-Impex
Molecular Weight 463.5 g/mol Chem-Impex
Appearance White to off-white powderChem-Impex
Purity ≥ 99% (Chiral HPLC, HPLC)Chem-Impex
Storage Conditions 0 - 8 °CChem-Impex

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a D-3,3-Diphenylalanine-Containing Peptide

This protocol describes the manual synthesis of a peptide containing D-3,3-Diphenylalanine using Fmoc chemistry. The Fmoc group is removed during synthesis to allow for chain elongation.

Materials:

  • This compound

  • Rink Amide resin

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of this compound, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify using reverse-phase HPLC.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Couple Couple this compound (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Repeat->Deprotection1 Elongation Cycle Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Final Cycle Cleave Cleave from Resin (TFA Cocktail) Deprotection2->Cleave Purify Precipitate & Purify Peptide Cleave->Purify Hydrogel_Workflow cluster_prep Preparation cluster_gel Gelation & Encapsulation cluster_release Drug Release Peptide Fmoc-FF Peptide DMSO1 Dissolve in DMSO Peptide->DMSO1 Drug Hydrophobic Drug DMSO2 Dissolve in DMSO Drug->DMSO2 Mix Mix Peptide and Drug Solutions DMSO1->Mix DMSO2->Mix Add_PBS Add PBS (pH 7.4) to Trigger Self-Assembly Mix->Add_PBS Hydrogel Formation of Drug-Loaded Hydrogel Add_PBS->Hydrogel Release Sustained Drug Release via Diffusion and Hydrogel Erosion Hydrogel->Release Signaling_Pathway Hydrogel Fmoc-FF Hydrogel with Encapsulated Drug Release Sustained Drug Release Hydrogel->Release Diffusion & Erosion Cell Target Cell Release->Cell Drug interacts with Receptor Cellular Receptor Cell->Receptor binds to Signaling Downstream Signaling Cascade Receptor->Signaling activates Response Therapeutic Response Signaling->Response leads to

References

Application Notes and Protocols: Fmoc-D-3,3-Diphenylalanine in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-3,3-Diphenylalanine is a non-natural amino acid derivative that serves as a critical building block in the synthesis of peptidomimetics. Its unique structural feature, the gem-diphenyl group on the β-carbon, imparts significant conformational rigidity and steric hindrance. This modification enhances the metabolic stability of the resulting peptides by making them resistant to enzymatic degradation. Consequently, peptidomimetics incorporating this compound are promising candidates for therapeutic development, particularly in targeting protein-protein interactions (PPIs) implicated in various diseases.

Key Applications

Peptidomimetics containing D-3,3-diphenylalanine are being explored for their therapeutic potential in several areas, including:

  • Oncology: As inhibitors of the p53-MDM2 interaction, a critical pathway in cancer development.[1]

  • Neurodegenerative Diseases: As modulators of amyloid-β (Aβ) peptide aggregation, a hallmark of Alzheimer's disease.

Data Presentation

The following table summarizes the binding affinities of D-peptide inhibitors targeting the p53-MDM2 interaction. While not containing D-3,3-diphenylalanine specifically, these data for other D-amino acid-containing peptides illustrate the potential potency of such peptidomimetics.

Peptide InhibitorTarget ProteinBinding Affinity (Kd)
ᴰPMI-αMDM2219 nM[1]
ᴰPMI-γMDM253 nM

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-3,3-Diphenylalanine-Containing Peptidomimetic

This protocol outlines the manual synthesis of a linear peptidomimetic incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • N-methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIEA to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, using this compound. Due to its steric bulk, a longer coupling time or a double coupling may be necessary.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

This protocol is used to screen for inhibitors of amyloid-β peptide aggregation.

Materials:

  • Amyloid-β (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (D-3,3-diphenylalanine-containing peptidomimetic)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Aβ Stock Solution: Dissolve Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol) to break down pre-existing aggregates. Remove the solvent by evaporation and resuspend the peptide in PBS to the desired concentration.

  • Preparation of Test Compound Solutions: Prepare a series of dilutions of the D-3,3-diphenylalanine-containing peptidomimetic in PBS.

  • Assay Setup:

    • In a 96-well plate, add Aβ(1-42) solution to each well.

    • Add the different concentrations of the test compound to the respective wells. Include a positive control (Aβ alone) and a negative control (buffer alone).

    • Add ThT solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a fluorescence plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: Plot the fluorescence intensity against time. A decrease in the fluorescence signal in the presence of the test compound compared to the Aβ alone control indicates inhibition of aggregation. The half-maximal inhibitory concentration (IC50) can be calculated from a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

p53_MDM2_Interaction cluster_0 Normal Cell cluster_1 Cancer Cell with MDM2 Overexpression cluster_2 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Activates Apoptosis Apoptosis p53->Apoptosis Induces p53_cancer p53 MDM2_cancer MDM2 (overexpressed) p53_cancer->MDM2_cancer Enhanced Degradation Tumor Growth Tumor Growth MDM2_cancer->Tumor Growth Promotes Peptidomimetic D-3,3-Diphenylalanine Peptidomimetic MDM2_thera MDM2 Peptidomimetic->MDM2_thera Inhibits Interaction p53_thera p53 (stabilized) p53_thera->Apoptosis Induces

Caption: p53-MDM2 signaling and therapeutic intervention.

sps_workflow start Start: Resin Swelling deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple First Amino Acid deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling_dpp Couple this compound deprotection2->coupling_dpp wash2 Wash coupling_dpp->wash2 repeat Repeat Deprotection & Coupling Cycles wash2->repeat repeat->deprotection1 Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Characterization purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-3,3-Diphenylalanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Fmoc-D-3,3-Diphenylalanine coupling reactions in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, a sterically hindered amino acid.

Issue 1: Incomplete or Low Coupling Efficiency

Symptoms:

  • Positive Kaiser test (blue or purple beads) after coupling.

  • Low yield of the desired peptide upon cleavage.

  • Presence of deletion sequences (peptide lacking the diphenylalanine residue) in mass spectrometry analysis.

Possible Causes and Solutions:

CauseRecommended Solutions
Steric Hindrance: The bulky diphenyl structure of this compound significantly slows down the coupling reaction kinetics.[1]1. Optimize Coupling Reagent: - Use highly efficient aminium/uronium salt-based reagents like HATU or HBTU , which are known to be effective for sterically hindered couplings.[2][3] - COMU is another highly reactive and safer alternative to benzotriazole-based reagents.[1][4] - For a more cost-effective but potentially slower option, use DIC/HOBt .[2]2. Extend Reaction Time: - Increase the coupling time to 2-4 hours or even overnight.[2][5]3. Double Coupling: - Perform a second coupling step with a fresh solution of activated this compound.[2]4. Increase Reagent Equivalents: - Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).[1]
Peptide Aggregation: The growing peptide chain, especially with hydrophobic residues like diphenylalanine, can aggregate on the resin, blocking reactive sites.[6]1. Use Chaotropic Salts: - Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.2. High-Temperature Coupling: - Perform the coupling at an elevated temperature (e.g., 40-50°C) to reduce aggregation.[6]3. Solvent Choice: - Switch to a more polar solvent like N-Methylpyrrolidone (NMP) or add a small amount of Dimethyl Sulfoxide (DMSO) to the DMF.[6]
Insufficient Activation: The chosen coupling reagent may not be sufficiently reactive for this hindered amino acid.1. Pre-activation: - Allow the this compound, coupling reagent, and base to pre-activate for 1-5 minutes before adding to the resin.[2][7]2. Change Coupling Reagent: - If using a carbodiimide-based method (DIC/HOBt), switch to a more potent phosphonium (B103445) (PyBOP) or aminium/uronium (HATU, HBTU) salt.[3][8]
Issue 2: Racemization

Symptom:

  • Presence of diastereomers in the final peptide, detected by HPLC or chiral amino acid analysis.

Possible Causes and Solutions:

CauseRecommended Solutions
Prolonged Activation: Leaving the amino acid in its activated state for too long before coupling increases the risk of racemization.1. Minimize Pre-activation Time: - Keep the pre-activation time to a minimum (1-2 minutes).[7]2. In-situ Activation: - Add the coupling reagent directly to the reaction vessel containing the resin and the protected amino acid.
Base-Induced Racemization: The base used during coupling can contribute to epimerization.1. Use a Weaker Base: - Substitute N,N-Diisopropylethylamine (DIPEA) with a less-hindered or weaker base like N-Methylmorpholine (NMM) or 2,4,6-collidine.[9]2. Stoichiometry of Base: - Use the minimum necessary amount of base.[9]
Coupling Reagent Choice: Some coupling reagents are more prone to causing racemization.1. Use Additives: - When using carbodiimides like DIC, always include a racemization-suppressing additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[8]2. Choose Low-Racemization Reagents: - Reagents like DEPBT are known for their remarkable resistance to racemization.[4]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: For sterically hindered amino acids like this compound, aminium/uronium salt-based reagents are generally recommended for their high reactivity and efficiency. HATU is often considered the most effective, followed by HBTU and HCTU .[1][3] COMU is also an excellent choice with the added benefit of safer byproducts.[1][4] While more economical, carbodiimide (B86325) reagents like DIC should be used with an additive like HOBt and may require longer reaction times or double coupling.[2]

Q2: How can I monitor the completion of the coupling reaction?

A2: The most common method is the Kaiser test . A negative result (yellow beads) indicates that there are no free primary amines, suggesting a complete coupling.[7] If the test is positive (blue or purple beads), a second coupling is necessary.

Q3: Can I use microwave-assisted peptide synthesis for this amino acid?

A3: Yes, microwave-assisted synthesis can be beneficial as it can accelerate the coupling of sterically hindered amino acids. However, it is crucial to carefully control the temperature to avoid side reactions and racemization.

Q4: What should I do if I suspect peptide aggregation?

A4: To mitigate aggregation, you can try several strategies:

  • Incorporate a Dmb- or Hmb-protected derivative or a pseudoproline dipeptide every six residues if the sequence allows.

  • Use a solvent system known to disrupt aggregation, such as a mixture of DCM/DMF/NMP with additives like Triton X100 and ethylene (B1197577) carbonate.

  • Sonication of the reaction mixture can also help to break up aggregates.[6]

Q5: Are there any specific side reactions to be aware of with this compound?

A5: Besides incomplete coupling and racemization, which are common for hindered amino acids, be mindful of standard SPPS side reactions. One potential issue with uronium/aminium reagents like HBTU is guanidinylation of the N-terminal amine if the reagent is used in large excess or if activation is slow.[6] This can be minimized by pre-activating the amino acid or using phosphonium-based reagents like PyBOP.[3]

Quantitative Data on Coupling Reagents

The following table summarizes the general performance of common coupling reagents for sterically hindered amino acids, which can be extrapolated for this compound.

Coupling ReagentReagent TypeTypical Coupling Time (min)General Efficiency for Hindered ResiduesKey Advantages & Disadvantages
DIC/HOBt Carbodiimide60 - 120Moderate to GoodAdvantages: Cost-effective. Disadvantages: Slower reaction rates, potential for N-acylurea formation, may require double coupling.[2][3]
HBTU Aminium/Uronium Salt30 - 60HighAdvantages: Fast and efficient, widely used. Disadvantages: Potential for guanidinylation if used in excess.[1][3]
HATU Aminium/Uronium Salt20 - 45Very HighAdvantages: Highly reactive, excellent for hindered couplings, low racemization. Disadvantages: Higher cost.[2][3]
PyBOP Phosphonium Salt30 - 60HighAdvantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.[3]
COMU Aminium/Uronium Salt20 - 45Very HighAdvantages: Very high reactivity, safer byproducts than benzotriazole-based reagents. Disadvantages: Higher cost.[1][4]

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is recommended for achieving high coupling efficiency.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v). Perform a 3-minute treatment, drain, and then a 10-15 minute treatment.[2]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • Reagent Preparation (Activation): In a separate vial, dissolve this compound (3-5 eq.), HATU (2.9-4.5 eq.), and DIPEA or 2,4,6-collidine (6-8 eq.) in DMF.[2][5][7]

  • Pre-activation: Allow the solution to pre-activate for 1-2 minutes at room temperature.[7]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-4 hours at room temperature.[5][7]

  • Monitoring: Perform a Kaiser test. If the test is positive, a second coupling is recommended.[7]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[7]

Protocol 2: Coupling using DIC/HOBt

A more traditional and cost-effective method.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

  • Reagent Preparation: In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.[7]

  • Coupling Reaction: Add the amino acid/HOBt solution to the deprotected peptide-resin. Then, add DIC (3 eq.) to the reaction vessel.[7]

  • Reaction Time: Allow the coupling to proceed for 2-4 hours at room temperature. For highly hindered couplings, this may be extended overnight.[2]

  • Monitoring: Perform a Kaiser test. A second coupling is often necessary with this method for hindered amino acids.

  • Washing: Wash the resin with DMF (5-7 times).[2]

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start: this compound Coupling Reaction kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete Proceed to Next Step kaiser_test->coupling_complete Negative (Yellow) incomplete_coupling Incomplete Coupling (Positive Kaiser Test) kaiser_test->incomplete_coupling Positive (Blue) double_couple Perform Double Coupling incomplete_coupling->double_couple extend_time Extend Reaction Time (e.g., to 4h or overnight) incomplete_coupling->extend_time change_reagent Change Coupling Reagent (e.g., to HATU/HBTU) incomplete_coupling->change_reagent check_aggregation Address Potential Aggregation (Chaotropic salts, Temp, Solvents) incomplete_coupling->check_aggregation double_couple->kaiser_test Re-test extend_time->kaiser_test Re-test change_reagent->start Re-run Coupling check_aggregation->start Re-run Coupling ExperimentalWorkflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 activation Prepare & Pre-activate Amino Acid Solution (Fmoc-AA, Coupling Reagent, Base in DMF) wash1->activation coupling Add Activated AA to Resin (Couple for 1-4 hours) activation->coupling wash2 Wash Resin (DMF & DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative double_couple Perform Second Coupling kaiser_test->double_couple Positive double_couple->coupling

References

Technical Support Center: Optimizing Fmoc-D-3,3-Diphenylalanine Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the incorporation of Fmoc-D-3,3-diphenylalanine in solid-phase peptide synthesis (SPPS). Due to its significant steric bulk, this amino acid derivative often presents considerable synthetic difficulties. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance coupling efficiency and ensure the successful synthesis of peptides containing this unique residue.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The bulky diphenylmethyl side chain impedes the approach of the activated amino acid to the N-terminus of the peptide chain.- Use a more potent coupling reagent: Switch to HATU, HCTU, or COMU, which are known to be more effective for sterically hindered couplings.[1][2] - Perform a double coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[3][4] - Increase reaction time: Extend the coupling time to 2-4 hours or even overnight.[5] - Elevate the temperature: Carefully increase the reaction temperature to 30-40°C to improve reaction kinetics. Note that this may increase the risk of racemization.
Poor Solubility/Aggregation: The growing peptide chain or the this compound itself may have poor solubility in the reaction solvent, leading to on-resin aggregation.- Optimize the solvent system: Use N-methyl-2-pyrrolidone (NMP) instead of N,N-dimethylformamide (DMF), as it has better solvating properties for hydrophobic peptides.[6][7] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[8] - Incorporate chaotropic salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.
Low Yield of Final Peptide Cumulative Incomplete Couplings: Even minor inefficiencies at each coupling step can significantly reduce the overall yield of a long peptide.- Implement a capping step: After the first coupling, cap any unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[9][10] - Monitor each coupling step: Perform a Kaiser test after each coupling to ensure completion before proceeding.[5][9]
False Positive/Negative Kaiser Test Steric Shielding of N-terminus: The bulky neighboring residue may prevent the ninhydrin (B49086) reagent from accessing the free amine, leading to a false negative.- Use an alternative test: Employ the TNBS (2,4,6-trinitrobenzenesulfonic acid) test, which is also sensitive to primary amines.[5] - Cleave a small sample: If in doubt, cleave a small amount of resin and analyze the peptide by mass spectrometry to confirm the incorporation.
Reagent Contamination: Residual base from the deprotection step can interfere with the test.- Ensure thorough washing: Meticulously wash the resin with DMF after the piperidine (B6355638) deprotection step.[3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to incorporate?

A1: The primary challenge lies in its significant steric hindrance. The two phenyl groups on the β-carbon create a bulky side chain that physically obstructs the formation of the peptide bond. This steric bulk can slow down the reaction rate and lead to incomplete couplings.[11]

Q2: Which coupling reagent is most effective for this compound?

A2: While standard carbodiimide (B86325) reagents like DIC/HOBt can be used, they often result in low efficiency. Uronium/aminium-based reagents are highly recommended. HATU is generally considered one of the most effective coupling reagents for sterically hindered amino acids due to the formation of a highly reactive OAt-active ester, which leads to faster and more complete reactions with a lower risk of racemization compared to HBTU.[1][2] COMU is another excellent choice that is reported to be highly efficient and safer than benzotriazole-based reagents.[12]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents.[3][4] This is a highly recommended strategy for incorporating this compound and other bulky amino acids to help drive the reaction to completion and maximize the coupling efficiency.[4]

Q4: Can changing the solvent improve the incorporation efficiency?

A4: Yes, the choice of solvent is crucial. N-methyl-2-pyrrolidone (NMP) is often superior to N,N-dimethylformamide (DMF) for synthesizing hydrophobic or aggregation-prone peptides, as it has better solvating properties.[6][8] For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) or the addition of DMSO can be beneficial.[8]

Q5: How can I be sure that the coupling reaction is complete?

A5: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[5] A positive result (blue beads) indicates an incomplete coupling.[5] However, with very bulky residues, a false negative is possible. Therefore, for critical syntheses, it is advisable to cleave a small sample of the resin and analyze it by mass spectrometry to confirm the successful incorporation of the amino acid.

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on studies of other sterically hindered amino acids, such as N-methylated amino acids and α,α-disubstituted amino acids, due to a lack of publicly available, direct comparative studies on this compound. The trends are expected to be similar for this compound.

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling ReagentTypical Reaction TimeRelative Yield/PurityRisk of RacemizationNotes
DIC/HOBt2 - 12 hoursLow to ModerateModerateOften insufficient for highly hindered couplings.
HBTU1 - 4 hoursModerate to HighModerateA common and effective reagent, but may be less efficient than HATU for difficult couplings.[2]
HATU 30 min - 2 hours High Low Highly recommended for sterically hindered residues due to faster kinetics and reduced side reactions. [2][12]
PyBOP1 - 4 hoursHighModerateA good alternative to uronium salts, particularly for N-methylated amino acids.
COMU30 min - 2 hoursHighLowA newer generation, highly efficient, and safer coupling reagent.[12]

Table 2: Influence of Solvent System on Coupling Efficiency for Hydrophobic/Difficult Sequences

Solvent SystemRelative Swelling of Polystyrene ResinSolvating Properties for Hydrophobic PeptidesImpact on AggregationRecommended Use
DMFGoodModerateCan be problematic for highly hydrophobic sequences.Standard for many syntheses, but may not be optimal for difficult couplings.[6]
NMP Excellent High Reduces on-resin aggregation. Recommended for hydrophobic peptides and those containing this compound. [6][7]
DCMModerateLowNot ideal for Fmoc-SPPS due to poor solvation of the growing peptide chain.[7]Generally not recommended as the primary solvent in Fmoc-SPPS.
DCM/DMF/NMP (1:1:1)ExcellentHighEffectively disrupts secondary structures.A powerful "magic mixture" for very difficult sequences.[8]
DMF with 25% DMSOGoodHighDMSO helps to break up aggregates.An alternative for sequences prone to strong aggregation.

Experimental Protocols

Optimized Protocol for this compound Incorporation using HATU

This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale.

1. Resin Preparation and Fmoc Deprotection:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10 minutes to ensure complete Fmoc removal.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

2. Amino Acid Activation and First Coupling:

  • In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in NMP.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the activation mixture.

  • Gently swirl the mixture for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 2 hours.

3. Monitoring and Double Coupling:

  • After the first coupling, take a small sample of resin beads and perform a Kaiser test.

  • If the Kaiser test is positive (blue beads), proceed with a double coupling.

  • Drain the coupling solution and wash the resin with NMP (3 times).

  • Repeat the amino acid activation and coupling steps (Step 2) for another 2 hours.

4. Washing:

  • After a negative Kaiser test, drain the coupling solution.

  • Wash the resin thoroughly with NMP (3 times), followed by DCM (3 times), and finally NMP (3 times) to remove any unreacted reagents and byproducts.

Protocol for the Kaiser Test

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol (B47542) in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Place a few resin beads in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple: Positive result, indicating the presence of free primary amines (incomplete coupling).

  • Yellow/Orange: Negative result, indicating the absence of free primary amines (complete coupling).

Visualizations

experimental_workflow start Start: Peptide-Resin (N-terminus Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine in DMF/NMP) start->deprotection wash1 Wash (DMF/NMP) deprotection->wash1 coupling Coupling with This compound (HATU/DIPEA in NMP) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test double_coupling Double Coupling (Repeat Coupling Step) kaiser_test->double_coupling Positive wash2 Wash (NMP, DCM) kaiser_test->wash2 Negative double_coupling->coupling next_cycle Proceed to Next Amino Acid Cycle wash2->next_cycle

Caption: Workflow for the incorporation of this compound.

steric_hindrance Conceptual Representation of Steric Hindrance cluster_peptide Growing Peptide Chain on Resin cluster_aa Activated this compound peptide_amine H₂N- peptide_chain ~~~~~Resin activated_co C=O (activated) activated_co->peptide_amine Nucleophilic Attack diphenyl Bulky Diphenylmethyl Group diphenyl->peptide_amine Steric Clash!

Caption: Steric hindrance in this compound coupling.

troubleshooting_logic start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple check1 Kaiser Test Still Positive? double_couple->check1 change_reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) check1->change_reagent Yes success Coupling Successful check1->success No check2 Kaiser Test Still Positive? change_reagent->check2 optimize_solvent Change Solvent to NMP or 'Magic Mixture' check2->optimize_solvent Yes check2->success No check3 Kaiser Test Still Positive? optimize_solvent->check3 cap_and_proceed Cap Unreacted Amines and Proceed with Caution check3->cap_and_proceed Yes check3->success No

Caption: Troubleshooting decision tree for incomplete coupling.

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-D-3,3-Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides incorporating the sterically hindered and hydrophobic amino acid, Fmoc-D-3,3-Diphenylalanine. The following resources are designed to help improve peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" residue to incorporate during solid-phase peptide synthesis (SPPS)?

A1: this compound presents two main challenges due to its unique structure. Firstly, the two phenyl groups on the β-carbon create significant steric hindrance, which can slow down and impede the efficiency of both coupling and Fmoc deprotection steps.[1][2] Secondly, the bulky, non-polar nature of the diphenylalanine residue increases the hydrophobicity of the growing peptide chain, making it prone to aggregation on the solid support.[3][4] This aggregation can mask reactive sites, leading to incomplete reactions and lower yields.[3][4][5]

Q2: What are the common signs of poor incorporation of this compound?

A2: Common indicators of problematic synthesis include:

  • Low crude peptide yield after cleavage from the resin.[6]

  • Incomplete coupling reactions , as indicated by a positive Kaiser test (or other amine tests) after the coupling step.[5][7] Note that for sterically hindered N-termini, false negatives can occur.

  • Incomplete Fmoc deprotection , which can be monitored by UV-Vis spectrophotometry of the piperidine-dibenzofulvene adduct.[8]

  • Presence of deletion sequences (missing the D-3,3-diphenylalanine residue) or truncated peptides in the final mass spectrometry analysis.[9]

  • Poor resin swelling , which suggests peptide aggregation on the solid support.[3][5][10]

Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

A3: For sterically hindered amino acids, standard carbodiimide (B86325) reagents like DCC or DIC alone are often inefficient.[1] More potent activating reagents are required to achieve high coupling yields.[11][12] The most recommended reagents fall into two main classes:

  • Uronium/Aminium salts: HATU, HCTU, and HBTU are highly effective.[9][11] HATU is often considered one of the most powerful coupling reagents due to the formation of a highly reactive OAt-ester.[11]

  • Phosphonium salts: PyBOP and PyAOP are also excellent choices for difficult couplings.[11]

  • Oxyma-based reagents: COMU is a newer generation coupling reagent with efficiency comparable to HATU and is a non-explosive alternative to HOBt- and HOAt-based reagents.[11][12]

Q4: Can I use standard Fmoc deprotection conditions (20% piperidine (B6355638) in DMF)?

A4: Standard conditions may be slow or incomplete due to steric hindrance around the amino group once D-3,3-diphenylalanine is coupled. If you suspect incomplete Fmoc removal, consider the following modifications:

  • Increase deprotection time: Extend the reaction time with 20% piperidine in DMF.[13]

  • Use a stronger base: A solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), typically 2-5% in DMF, can be much more effective at removing the Fmoc group from sterically hindered residues.[3][13] However, be aware that DBU is a non-nucleophilic base and should be used with a scavenger like piperidine to trap the dibenzofulvene byproduct.[13] Caution is also advised as DBU can promote side reactions like aspartimide formation.[13]

Troubleshooting Guide for Low Peptide Yield

This guide provides a systematic approach to diagnosing and resolving low yields when synthesizing peptides with this compound.

Problem: Low crude peptide yield and/or purity.

Step 1: Diagnose the Potential Cause

First, analyze the crude product using RP-HPLC and Mass Spectrometry to identify the nature of the impurities.

Observation in Crude Product AnalysisPotential Cause
Major peak is the desired mass, but the yield is low.Peptide aggregation during synthesis, leading to poor overall efficiency. Diketopiperazine formation if D-3,3-diphenylalanine is the second residue.
Major impurity is a deletion sequence (Peptide - D-3,3-Diphenylalanine).Incomplete coupling of this compound.
Major impurity is a deletion sequence (Peptide - Amino Acid after D-3,3-Diphenylalanine).Incomplete Fmoc deprotection of the D-3,3-Diphenylalanine residue.
Multiple deletion sequences and truncated peptides.Severe peptide aggregation throughout the synthesis.

Step 2: Implement Solutions

Based on the diagnosis, implement one or more of the following strategies.

Issue: Incomplete Coupling
  • Strategy 1: Enhance Coupling Reagent Potency.

    • Action: Switch from standard reagents (e.g., DIC/HOBt) to a more powerful coupling reagent such as HATU, HCTU, or COMU.[11][12] Use a hindered base like N,N-Diisopropylethylamine (DIPEA).[12]

    • Rationale: These reagents create more reactive activated esters, which are better able to overcome the steric hindrance of D-3,3-diphenylalanine.[11]

  • Strategy 2: Increase Reaction Time and Temperature.

    • Action: Double the standard coupling time. If using an automated synthesizer with temperature control, increasing the temperature to 40-50°C can also improve efficiency.[8][9]

    • Rationale: More time and energy can help drive the sterically hindered reaction to completion. However, be mindful that elevated temperatures can increase the risk of racemization.[8]

  • Strategy 3: Double Couple.

    • Action: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.[7]

    • Rationale: A second coupling can help acylate any remaining free amines that did not react during the first coupling.

Issue: Peptide Aggregation
  • Strategy 1: Change the Primary Solvent.

    • Action: Replace N,N-Dimethylformamide (DMF) with N-Methyl-2-pyrrolidone (NMP) as the primary synthesis solvent.[3][10]

    • Rationale: NMP is a better solvent for solvating growing peptide chains and can help disrupt the intermolecular hydrogen bonds that lead to aggregation.[10]

  • Strategy 2: Use Chaotropic Salts.

    • Action: Add chaotropic salts such as LiCl (e.g., 0.5 M) to the coupling and/or deprotection solutions.[14]

    • Rationale: These salts disrupt secondary structures and can improve solvation of the peptide chain.[3]

  • Strategy 3: Incorporate Pseudoproline Dipeptides.

    • Action: If your sequence contains a Ser or Thr residue within 5-6 residues of the difficult section, consider introducing it as part of a pseudoproline dipeptide.

    • Rationale: Pseudoprolines introduce a "kink" in the peptide backbone, effectively disrupting the formation of the beta-sheet structures that cause aggregation.[3]

  • Strategy 4: Use a Low-Load or Specialized Resin.

    • Action: Resynthesize the peptide on a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) or switch to a PEG-based resin (e.g., TentaGel).[3][10]

    • Rationale: Lowering the density of peptide chains on the resin can reduce intermolecular aggregation. PEG-based resins improve solvation around the growing peptide.[3][10]

Quantitative Data Summary

The following table summarizes expected quantitative parameters for SPPS. Yields for peptides containing difficult residues like D-3,3-diphenylalanine may fall at the lower end of these ranges without optimization.

ParameterExpected Range (Standard Peptides)Target Range (Optimized, with D-3,3-Diphenylalanine)Method of Determination
Resin Loading Efficiency0.3 - 0.7 mmol/g0.2 - 0.5 mmol/gUV-Vis spectrophotometry of Fmoc deprotection
Coupling Efficiency per Step>99%>98%Kaiser Test / TNBS Test
Overall Crude Peptide Yield40 - 70%30 - 60%Gravimetric analysis post-cleavage
Crude Peptide Purity50 - 80%40 - 70%RP-HPLC

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is intended for manual SPPS after the preceding amino acid has been successfully deprotected.

  • Resin Preparation: Ensure the peptidyl-resin is washed thoroughly with DMF (3x) after the previous Fmoc deprotection step and drained.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in NMP.

  • Activation: Add DIPEA (6 equivalents) to the amino acid solution and vortex for 1-2 minutes. The solution may change color.

  • Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, the reaction time can be extended or performed at an elevated temperature (e.g., 40°C).

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, drain the vessel, wash with NMP (3x), and repeat steps 2-5 (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with NMP (3x) and Dichloromethane (DCM) (3x).

Protocol 2: Fmoc Deprotection using DBU for Sterically Hindered Residues

This protocol should be used when standard piperidine deprotection is found to be incomplete.

  • Resin Preparation: Wash the peptidyl-resin with DMF (3x) and drain.

  • Deprotection Solution: Prepare a solution of 2% DBU and 2% piperidine (v/v) in NMP.

  • Deprotection Reaction: Add the DBU/piperidine solution to the resin and agitate for 5-10 minutes.

  • Second Deprotection (Optional but Recommended): Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for another 5-10 minutes.

  • Monitoring: Monitor the removal of the Fmoc group by taking small aliquots of the solution and measuring the absorbance of the dibenzofulvene adduct.

  • Washing: Once the deprotection is complete, drain the solution and wash the resin extensively with NMP (at least 5-7 times) to ensure all traces of DBU and piperidine are removed before the next coupling step.

Visualizations

Troubleshooting_Workflow start_node Low Yield / Purity with This compound Peptide analysis_node Analyze Crude Product (RP-HPLC & Mass Spec) start_node->analysis_node decision_deletion Major Impurity is Deletion Sequence? analysis_node->decision_deletion decision_aggregation Low Yield but Correct Mass? Poor Resin Swelling? analysis_node->decision_aggregation incomplete_coupling_node Incomplete Coupling of Fmoc-D-3,3-Dpa decision_deletion->incomplete_coupling_node Yes (at Dpa) incomplete_deprotection_node Incomplete Fmoc Deprotection of Fmoc-D-3,3-Dpa decision_deletion->incomplete_deprotection_node Yes (after Dpa) aggregation_node Peptide Aggregation decision_aggregation->aggregation_node Yes solution_coupling_reagent Use Stronger Coupling Reagent (HATU, HCTU, COMU) incomplete_coupling_node->solution_coupling_reagent solution_coupling_conditions Increase Coupling Time / Temp Perform Double Coupling incomplete_coupling_node->solution_coupling_conditions solution_deprotection_dbu Use Stronger Base for Deprotection (e.g., 2% DBU in NMP) incomplete_deprotection_node->solution_deprotection_dbu solution_deprotection_time Increase Piperidine Deprotection Time incomplete_deprotection_node->solution_deprotection_time solution_aggregation_solvent Switch Solvent to NMP Add Chaotropic Salts (LiCl) aggregation_node->solution_aggregation_solvent solution_aggregation_structure Incorporate Pseudoprolines Use Low-Load / PEG Resin aggregation_node->solution_aggregation_structure

Caption: Troubleshooting workflow for low yield peptides.

Coupling_Mechanisms cluster_reagents Comparison of Coupling Reagent Classes for Hindered Amino Acids reagents Coupling Reagent Class Example Mechanism carbodiimide Carbodiimide DIC Forms O-acylisourea intermediate. Prone to racemization without additive. uronium Uronium/Aminium HATU / HCTU Forms highly reactive OAt/OBt active ester. Fast kinetics, low racemization. phosphonium Phosphonium PyBOP Forms OBt active ester. Stable and effective for hindered couplings. oxyma Immonium/Oxyma COMU Forms Oxyma active ester. High reactivity and safety profile. start Fmoc-AA-COOH + Peptide-NH2 path_carb DIC + HOBt/Oxyma start->path_carb Slow/Moderate path_uronium HATU + DIPEA start->path_uronium Very Fast path_phosphonium PyBOP + DIPEA start->path_phosphonium Fast path_oxyma COMU + DIPEA start->path_oxyma Very Fast end_node Fmoc-AA-CO-NH-Peptide path_carb->end_node path_uronium->end_node path_phosphonium->end_node path_oxyma->end_node

Caption: Comparison of coupling reagent strategies.

References

Fmoc-D-3,3-Diphenylalanine solubility problems during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility problems during the synthesis of Fmoc-D-3,3-Diphenylalanine.

Frequently Asked Questions (FAQs)

Q1: What makes this compound prone to solubility issues?

A1: The structure of this compound contributes significantly to its limited solubility in many common organic solvents. The molecule possesses a bulky, hydrophobic 3,3-diphenylpropyl side chain and a large, rigid fluorenylmethyloxycarbonyl (Fmoc) protecting group. These nonpolar moieties dominate the molecule's character, leading to poor solvation in less polar or moderately polar solvents and a tendency to aggregate and precipitate.

Q2: At which stages of the synthesis are solubility problems most common?

A2: Solubility issues can arise at several key stages:

  • Fmoc Protection Reaction: The starting material, D-3,3-Diphenylalanine, may have limited solubility in the reaction solvent, and the product, this compound, can precipitate from the reaction mixture upon formation.

  • Work-up and Extraction: During aqueous work-up, the highly hydrophobic product can be difficult to extract efficiently into an organic phase and may precipitate at the interface.

  • Purification by Recrystallization: Finding a suitable solvent or solvent system that dissolves the compound at an elevated temperature but allows for good crystal formation upon cooling can be challenging. The product may "oil out" or precipitate as an amorphous solid instead of forming crystals.

  • Solid-Phase Peptide Synthesis (SPPS) Coupling: When used as a building block in SPPS, its poor solubility in standard solvents like Dimethylformamide (DMF) can lead to incomplete coupling reactions and low peptide yields.

Q3: Are there any general tips for improving the solubility of this compound?

A3: Yes, several general strategies can be employed:

  • Solvent Selection: Choose solvents with good solvating power for bulky, hydrophobic molecules. Aprotic polar solvents are often a good starting point.

  • Temperature: Increasing the temperature can significantly enhance solubility. However, be mindful of potential degradation of the Fmoc group at elevated temperatures, especially in the presence of bases.

  • Sonication: Applying ultrasonic agitation can help to break up aggregates and promote dissolution.

  • Co-solvents: Using a mixture of solvents can sometimes provide better solubility than a single solvent. For instance, a small amount of a stronger solvent can be added to a weaker one.

Troubleshooting Guide

Problem 1: Precipitation of this compound during the Fmoc protection reaction.
  • Symptom: A solid precipitates from the reaction mixture, making stirring difficult and potentially leading to an incomplete reaction.

  • Possible Cause: The concentration of the reactants exceeds the solubility of the product in the chosen solvent.

  • Solutions:

    • Increase Solvent Volume: Dilute the reaction mixture by adding more of the reaction solvent.

    • Change Solvent: Switch to a solvent with higher solvating power. If using a solvent like Dichloromethane (DCM), consider a mixture with DMF or using pure DMF.

    • Increase Temperature: Gently warm the reaction mixture to increase the solubility of the product. Monitor the reaction closely to avoid side reactions.

Problem 2: Difficulty in dissolving the crude product for purification.
  • Symptom: The crude this compound does not fully dissolve in the chosen solvent for recrystallization, even with heating.

  • Possible Cause: The selected solvent is not appropriate for this highly nonpolar compound.

  • Solutions:

    • Consult Solubility Data: Refer to the solubility data table below to select a more suitable solvent.

    • Use a Stronger Solvent: Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) are known to be effective, though they can be difficult to remove.

    • Employ a Solvent Mixture: Try dissolving the compound in a good solvent (e.g., a small amount of DMF or THF) and then adding a poorer solvent (e.g., hexane (B92381) or heptane) to induce crystallization.

Problem 3: The product "oils out" during recrystallization.
  • Symptom: Instead of forming crystals upon cooling, the product separates as a liquid phase.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast. The solvent system may also be suboptimal.

  • Solutions:

    • Dilute the Solution: Add more of the good solvent to the hot solution before cooling.

    • Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Avoid rapid cooling in an ice bath.

    • Optimize Solvent System: Experiment with different solvent ratios in mixed solvent systems. For example, if using ethyl acetate/hexane, try increasing the proportion of ethyl acetate.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal nucleation.

Quantitative Data

Table 1: Solubility of this compound in Common Organic Solvents

SolventAbbreviationSolubility (mg/mL)Temperature (°C)Notes
Dimethyl SulfoxideDMSO200[1]Room TemperatureUltrasonic treatment may be required. Use of hygroscopic DMSO can impact solubility.
DimethylformamideDMFModerately SolubleRoom TemperatureA common solvent for peptide synthesis; solubility can be increased with heating.
DichloromethaneDCMSparingly SolubleRoom TemperatureOften used in the synthesis reaction, but may require a co-solvent.
TetrahydrofuranTHFModerately SolubleRoom TemperatureCan be a useful solvent for both reaction and purification.
Ethyl AcetateEtOAcSparingly SolubleRoom TemperatureOften used as a component of recrystallization solvent systems.
Hexane / Heptane-InsolubleRoom TemperatureTypically used as an anti-solvent to induce precipitation or crystallization.
Toluene-Sparingly SolubleRoom TemperatureCan be used for recrystallization of some Fmoc-amino acids.
EthanolEtOHSparingly SolubleRoom TemperatureMay be used in mixed solvent systems for recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the Fmoc protection of D-3,3-Diphenylalanine.

Materials:

  • D-3,3-Diphenylalanine

  • Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • 1,4-Dioxane and Water (or another suitable solvent system like Acetone/Water)

  • Diethyl ether or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve D-3,3-Diphenylalanine in a 10% aqueous solution of sodium bicarbonate.

  • To this solution, add a solution of Fmoc-Cl or Fmoc-OSu in dioxane (or acetone) dropwise while stirring vigorously at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general approach to recrystallization. The optimal solvent system may require some experimentation.

Procedure:

  • Place the crude this compound in a flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane, toluene, or ethanol/water) to dissolve the solid completely.

  • If the solid does not dissolve, add more solvent in small portions until it does. If it is still insoluble, a different solvent system should be tried.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask or placing the solution in a refrigerator (4 °C) or freezer (-20 °C).

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visual Guides

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Start: D-3,3-Diphenylalanine dissolve Dissolve in aq. NaHCO3 start->dissolve add_fmoc Add Fmoc-Cl/OSu in Dioxane dissolve->add_fmoc react React at RT add_fmoc->react workup Aqueous Workup & Extraction react->workup precipitate Acidify to Precipitate workup->precipitate crude Crude Product precipitate->crude dissolve_crude Dissolve Crude in Hot Solvent crude->dissolve_crude Transfer to Purification cool Slow Cooling dissolve_crude->cool crystallize Crystallization cool->crystallize filter_dry Filter and Dry crystallize->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_reaction During Reaction cluster_workup During Workup/Purification cluster_solutions Potential Solutions start Solubility Problem Encountered precipitate Precipitation start->precipitate incomplete_reaction Incomplete Reaction start->incomplete_reaction poor_dissolution Poor Dissolution start->poor_dissolution oiling_out 'Oiling Out' start->oiling_out change_solvent Change/Mix Solvents precipitate->change_solvent adjust_temp Adjust Temperature precipitate->adjust_temp adjust_conc Adjust Concentration precipitate->adjust_conc incomplete_reaction->change_solvent incomplete_reaction->adjust_temp poor_dissolution->change_solvent poor_dissolution->adjust_temp oiling_out->change_solvent oiling_out->adjust_conc slow_cool Slow Cooling Rate oiling_out->slow_cool

Caption: A logical troubleshooting workflow for addressing solubility issues with this compound.

References

preventing racemization of Fmoc-D-3,3-Diphenylalanine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the coupling of Fmoc-D-3,3-Diphenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (D and L forms). In peptide synthesis, this means the desired D-amino acid can be converted to its L-isomer during the coupling reaction.[1] This is a significant issue as it leads to the incorporation of the incorrect amino acid stereoisomer, which can drastically alter the peptide's three-dimensional structure and biological activity. This compound is particularly susceptible to racemization due to the steric hindrance from the two phenyl groups on the β-carbon, which can influence the stability of the activated amino acid intermediate.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: The two main pathways for racemization during peptide coupling are:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the Fmoc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. The subsequent attack by the amine component can produce both the desired D-peptide and the undesired L-diastereomer.[1]

  • Direct Enolization: This involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is more prevalent under strongly basic conditions.

Q3: Which factors primarily influence the degree of racemization of this compound?

A3: Several factors can significantly impact the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. While standard reagents can be effective, specialized, more reactive reagents are often necessary for sterically hindered amino acids.

  • Additives: Additives are often used in conjunction with coupling reagents to suppress racemization by forming less reactive, more stable active esters.

  • Bases: The type and concentration of the base used can promote racemization. Stronger, less sterically hindered bases are more likely to cause epimerization.[1]

  • Temperature: Higher reaction temperatures can increase the rate of racemization.[2]

  • Solvent: The polarity of the solvent can play a role, with more polar solvents sometimes favoring racemization.[1]

Troubleshooting Guide: High Levels of Racemization Detected

Issue: Analysis of the synthesized peptide reveals a significant percentage of the L-diastereomer of 3,3-Diphenylalanine.

Below is a systematic workflow to troubleshoot and mitigate this issue.

TroubleshootingWorkflow Troubleshooting Workflow for Racemization start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent and Additives start->reagent base Step 2: Assess Base Selection reagent->base If racemization persists conditions Step 3: Optimize Reaction Conditions base->conditions If racemization persists end Racemization Minimized conditions->end Successful Optimization

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is the most critical factor in controlling racemization, especially for sterically hindered and racemization-prone amino acids like this compound.

  • Recommendation: For challenging couplings involving this compound, it is highly recommended to use coupling reagents known for their low racemization potential. Based on studies with the structurally similar and epimerization-prone Fmoc-Phenylglycine, COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are excellent choices.[3][4]

  • Additives: When using carbodiimide-based coupling reagents like DIC, the use of additives such as OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-Hydroxy-7-azabenzotriazole) is essential to suppress racemization.

Step 2: Assess Base Selection

The base used during coupling plays a significant role in promoting racemization.

  • Recommendation: Avoid strong, non-hindered bases like N,N-Diisopropylethylamine (DIPEA) when coupling this compound. Instead, opt for a more sterically hindered and weaker base. Studies on Fmoc-Phenylglycine have shown that 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) significantly reduce racemization.[3][4] The use of collidine has also been shown to be beneficial in reducing racemization for other sensitive amino acids.[2]

Step 3: Optimize Reaction Conditions

Fine-tuning the reaction parameters can further minimize racemization.

  • Temperature: Perform the coupling reaction at a reduced temperature, for example, at 0°C, to slow down the rate of racemization.[2] If using microwave synthesis, lowering the coupling temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[2]

  • Reaction Time: While longer reaction times may be necessary for sterically hindered amino acids to achieve complete coupling, extended exposure to basic conditions can increase racemization. Monitor the reaction closely to use the minimum time required for complete coupling.

Data Presentation: Coupling Reagent and Base Performance

While direct quantitative data for this compound is limited, the following table summarizes the performance of different coupling reagents and bases for the structurally similar Fmoc-Phenylglycine, providing a strong indication of the expected outcomes.

Coupling ReagentBase% Correct Diastereomer (Fmoc-L-Phg-Peptide)Reference
HATUDIPEA~85%[3]
HBTUDIPEA~83%[3]
PyBOPDIPEA~82%[3]
COMUDIPEA~92%[3]
COMU TMP >98% [3]
DEPBT TMP >98% [3]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using COMU and TMP

This protocol is recommended for minimizing racemization during the coupling of this compound in SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • COMU (3 equivalents)

  • 2,4,6-trimethylpyridine (TMP) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected and the resin is thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and COMU in DMF.

  • Coupling Reaction: Add the activation mixture to the resin, followed by the addition of TMP.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a Kaiser test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines a general procedure for determining the extent of racemization after peptide synthesis and cleavage.

1. Peptide Hydrolysis:

  • Accurately weigh approximately 0.5-1.0 mg of the crude, cleaved peptide into a hydrolysis tube.

  • Add 1 mL of 6 M HCl.

  • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • After cooling, evaporate the HCl to dryness.

  • Re-dissolve the amino acid residue in a suitable buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8).

2. Derivatization with Marfey's Reagent (FDAA):

  • To the dissolved amino acid mixture, add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) in acetone.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction and quench with 2 M HCl.

  • Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

3. Chiral HPLC Analysis:

  • Column: A C18 reversed-phase column is typically used for the separation of the diastereomeric derivatives.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) phosphate) is commonly employed.

  • Detection: UV detection at 340 nm.

  • Quantification: The percentage of the D- and L-isomers is determined by integrating the peak areas of the corresponding diastereomers.

Visualization of Key Concepts

RacemizationMechanism Racemization Mechanisms in Peptide Coupling cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization activated_aa Activated Fmoc-D-AA oxazolone 5(4H)-Oxazolone Intermediate activated_aa->oxazolone Cyclization achiral_oxazolone Achiral Oxazolone oxazolone->achiral_oxazolone Base-catalyzed proton abstraction d_peptide D-Peptide (Desired) achiral_oxazolone->d_peptide Amine Attack l_peptide L-Peptide (Racemized) achiral_oxazolone->l_peptide Amine Attack activated_aa2 Activated Fmoc-D-AA enolate Achiral Enolate activated_aa2->enolate Base-catalyzed proton abstraction d_peptide2 D-Peptide (Desired) enolate->d_peptide2 Protonation l_peptide2 L-Peptide (Racemized) enolate->l_peptide2 Protonation

Caption: The two primary pathways for racemization during peptide coupling.

References

Technical Support Center: Purification of Peptides Containing Fmoc-D-3,3-Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides incorporating the bulky and highly hydrophobic amino acid, Fmoc-D-3,3-Diphenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound so challenging to purify?

A1: The purification of peptides containing this compound presents significant challenges primarily due to the extreme hydrophobicity and steric bulk of the diphenylalanine residue. The two phenyl groups attached to the β-carbon atom dramatically increase the non-polar character of the peptide, leading to poor solubility in aqueous solutions and a strong tendency for aggregation.[1][2][3][4] These factors can result in low recovery, poor peak shape, and difficult separation from hydrophobic impurities during reversed-phase high-performance liquid chromatography (RP-HPLC).

Q2: What is the recommended first step for dissolving a crude peptide containing this compound?

A2: Due to their hydrophobicity, these peptides will likely not dissolve in purely aqueous solutions. The recommended approach is to first attempt dissolution in a small amount of a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or isopropanol (B130326).[2][3][5] Once the peptide is dissolved, the aqueous mobile phase or buffer can be added gradually with vigorous vortexing to the desired concentration.[2][4] It is advisable to perform a solubility test on a small aliquot of the peptide before dissolving the entire batch.[5]

Q3: Which HPLC column is best suited for purifying peptides with this compound?

A3: Reversed-phase HPLC is the standard method for peptide purification.[6] For highly hydrophobic peptides like those containing this compound, a C4 or C8 column is often a better choice than the more common C18 columns.[7] The shorter alkyl chains of C4 and C8 stationary phases provide weaker hydrophobic interactions, which can improve peak shape and recovery of highly retained peptides. Phenyl-based columns can also be effective due to potential π-π interactions with the aromatic rings of the diphenylalanine residue.[8] Using columns with a wider pore size (300 Å) is also recommended for peptides to ensure better access to the stationary phase.[7]

Q4: How can I prevent my peptide from precipitating on the HPLC column?

A4: Peptide precipitation on the column is a common issue with hydrophobic peptides and can lead to high backpressure and low recovery.[9] To mitigate this, ensure the peptide is fully dissolved in the injection solvent before loading. The injection solvent should be as similar as possible to the initial mobile phase conditions. If the peptide precipitates upon dilution with the aqueous mobile phase, consider injecting the sample in a smaller volume of a stronger organic solvent. Elevating the column temperature (e.g., to 40-60°C) can also improve solubility and reduce the risk of on-column precipitation.

Q5: What are some alternative strategies if RP-HPLC fails to provide adequate purity?

A5: If standard RP-HPLC methods are unsuccessful, several alternative approaches can be considered. Multi-dimensional chromatography, which combines different separation techniques like ion-exchange or size-exclusion chromatography with RP-HPLC, can enhance purification.[10] For peptides that are extremely difficult to purify via HPLC due to very poor solubility, a precipitation and washing method may be employed. This involves precipitating the peptide in water, followed by washing with a solvent like diethyl ether to remove scavengers and other impurities.[11]

Troubleshooting Guides

Issue 1: Poor Solubility of the Crude Peptide
Symptom Possible Cause Suggested Solution
Crude peptide does not dissolve in the initial mobile phase (e.g., water/acetonitrile (B52724) with 0.1% TFA).The peptide is highly hydrophobic due to the this compound residue.1. Use a Stronger Organic Solvent: Dissolve the peptide in a minimal amount of DMSO, DMF, or isopropanol first.[2][3][5] 2. Stepwise Dilution: Slowly add the aqueous buffer to the dissolved peptide solution while vortexing.[4] 3. Sonication: Use a sonication bath to aid in dissolution.[5] 4. Use of Denaturants: For peptides that tend to aggregate, consider using denaturing agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) for initial dissolution, followed by dilution. Note that these may interfere with subsequent biological assays.[12]
The peptide solution becomes cloudy or forms a precipitate over time.The peptide is aggregating in the solution.1. Work with Dilute Solutions: Prepare and use the peptide solution at the lowest feasible concentration. 2. Maintain a Low pH: The presence of an acid like TFA (0.1%) in the solvent can help to keep the peptide protonated and reduce aggregation.[13] 3. Store at -20°C or -80°C: If the solution must be stored, flash-freeze aliquots in liquid nitrogen and store at low temperatures to minimize aggregation.
Issue 2: Problems During RP-HPLC Purification
Symptom Possible Cause Suggested Solution
High Backpressure Peptide has precipitated on the column frit or at the head of the column.[9]1. Filter the Sample: Ensure the peptide solution is filtered through a 0.22 µm or 0.45 µm filter before injection.[9] 2. Optimize Injection Solvent: Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[9] 3. Increase Column Temperature: Raising the column temperature can improve peptide solubility in the mobile phase.
Broad or Tailing Peaks - Strong hydrophobic interactions with the stationary phase. - Secondary interactions with residual silanols on the silica (B1680970) support.[10] - On-column aggregation.1. Use a Less Retentive Column: Switch from a C18 to a C8, C4, or Phenyl column.[7][8] 2. Increase Ion-Pairing Agent Concentration: Ensure 0.1% TFA is present in both mobile phases to suppress silanol (B1196071) interactions.[13] 3. Optimize the Gradient: Use a shallower gradient to improve separation.[14] 4. Elevate Temperature: Increased temperature can improve peak shape for hydrophobic peptides.
Low or No Recovery - The peptide is irreversibly adsorbed to the column.[9] - The peptide is not eluting under the current gradient conditions.1. Use a Stronger Organic Solvent: Consider using n-propanol or isopropanol in the mobile phase B, as they are stronger solvents for hydrophobic peptides than acetonitrile.[15] 2. Extend the Gradient: Ensure the gradient goes to a high percentage of the organic mobile phase (e.g., 95-100%) and hold for a sufficient time. 3. Try a Different Column Chemistry: A less hydrophobic stationary phase (C4 or C8) may be necessary.[7]
Co-elution of Impurities The impurities have similar hydrophobicity to the target peptide.1. Optimize Gradient Slope: A shallower gradient around the elution point of the target peptide can improve resolution.[14] 2. Change the Organic Solvent: Switching from acetonitrile to methanol (B129727) or isopropanol can alter the selectivity of the separation. 3. Modify the Mobile Phase pH: Using a different acid, such as formic acid, can change the retention behavior of the peptide and impurities.

Experimental Protocols

Protocol 1: Sample Preparation for a Peptide Containing this compound
  • Initial Solubility Test:

    • Weigh approximately 1 mg of the lyophilized crude peptide into a microcentrifuge tube.

    • Add 10 µL of DMSO and vortex until the peptide is fully dissolved.

    • Gradually add 90 µL of HPLC-grade water containing 0.1% TFA while vortexing.

    • Observe for any precipitation. If the solution remains clear, this solvent system can be used for the bulk sample. If precipitation occurs, try DMF or isopropanol as the initial solvent.

  • Bulk Sample Preparation:

    • Based on the solubility test, dissolve the crude peptide in the determined organic solvent (e.g., DMSO) at a concentration of 10-20 mg/mL.

    • Dilute the sample to the desired injection concentration (typically 1-5 mg/mL) with the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Filter the final solution through a 0.22 µm syringe filter before injection.[9]

Protocol 2: General RP-HPLC Purification Method
  • HPLC System: A preparative or semi-preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Column: A reversed-phase column suitable for hydrophobic peptides (e.g., C4, C8, or Phenyl, 5-10 µm particle size, 300 Å pore size).

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[7]

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) TFA.[7]

  • Detection: Monitor at 220 nm (for the peptide bond) and 265 nm (for the Fmoc group).[9]

  • Column Temperature: 40°C (can be optimized between 30-60°C).

Methodology:

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 70% A, 30% B) for at least 5-10 column volumes.

  • Injection: Inject the filtered peptide sample onto the column.

  • Gradient Elution:

    • Due to the presence of the Fmoc group, a higher initial percentage of mobile phase B is required. Start with a shallow gradient to resolve closely eluting impurities.

    • Example Gradient:

      • 30-50% B over 40 minutes.

      • 50-80% B over 10 minutes.

      • Hold at 80% B for 5 minutes.

      • Return to initial conditions.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide as a powder.

Quantitative Data Summary

Table 1: Recommended Starting Gradients for RP-HPLC of Peptides with this compound

Column TypeInitial %B (Acetonitrile)Gradient Slope (%B/min)Rationale
C1835-45%0.5 - 1.0Strong retention requires a higher starting organic percentage. A shallow gradient is crucial for resolving hydrophobic impurities.
C830-40%1.0 - 1.5Less retentive than C18, allowing for a slightly lower starting organic percentage and a slightly steeper gradient.
C425-35%1.0 - 2.0Least retentive, suitable for extremely hydrophobic peptides. A faster gradient may be possible.
Phenyl30-40%0.5 - 1.5Offers alternative selectivity through π-π interactions. A shallow gradient is recommended to maximize resolution.

Table 2: Typical Loading Capacities for Preparative RP-HPLC

Column Dimension (ID)Particle SizeTypical Loading Capacity (per injection)
10 mm5 µm5 - 20 mg
21.2 mm5 µm20 - 100 mg
50 mm10 µm100 - 500 mg

Note: Loading capacity is highly dependent on the specific peptide's solubility and the resolution required. Empirical loading studies are recommended to determine the optimal loading for a specific peptide.[16]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product start Lyophilized Crude Peptide solubility_test Solubility Test (small aliquot in DMSO/DMF) start->solubility_test 1 dissolve Dissolve Bulk Sample in Organic Solvent solubility_test->dissolve 2 dilute Dilute with Aqueous Mobile Phase dissolve->dilute 3 filter Filter (0.22 µm) dilute->filter 4 equilibrate Equilibrate Column (e.g., C4 or C8) inject Inject Sample filter->inject equilibrate->inject gradient Gradient Elution (e.g., 30-80% MeCN) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC & MS) collect->analyze analyze->gradient If impure, re-inject and optimize gradient pool Pool Pure Fractions analyze->pool If pure lyophilize Lyophilize pool->lyophilize end Purified Peptide lyophilize->end

Caption: Workflow for the purification of peptides containing this compound.

troubleshooting_workflow cluster_solubility Solubility Issues cluster_hplc_issues HPLC Problems cluster_recovery Recovery Issues start Problem Encountered During Purification poor_solubility Poor Solubility start->poor_solubility broad_peaks Broad/Tailing Peaks start->broad_peaks low_recovery Low Recovery start->low_recovery sol_1 Use stronger organic solvent (DMSO, DMF) poor_solubility->sol_1 sol_2 Sonication poor_solubility->sol_2 sol_3 Stepwise dilution poor_solubility->sol_3 hplc_1 Use less retentive column (C4/C8) broad_peaks->hplc_1 hplc_2 Increase column temperature broad_peaks->hplc_2 hplc_3 Optimize gradient (shallower) broad_peaks->hplc_3 rec_1 Use stronger eluting solvent (n-propanol) low_recovery->rec_1 rec_2 Ensure gradient reaches 95-100% B low_recovery->rec_2 rec_3 Check for on-column precipitation low_recovery->rec_3

References

analytical methods for detecting impurities in Fmoc-D-3,3-Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in Fmoc-D-3,3-Diphenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Impurities in this compound primarily originate from its synthesis and degradation. They can be categorized as follows:

  • Synthesis-Related Impurities:

    • Enantiomeric Impurity (Fmoc-L-3,3-Diphenylalanine): The corresponding L-isomer is a common process-related impurity.

    • Dipeptide Impurity (Fmoc-D-Dip-D-Dip-OH): Formed when the Fmoc attachment reagent reacts with an already formed Fmoc-amino acid.[1][2] This can lead to double insertion during peptide synthesis.

    • Free D-3,3-Diphenylalanine: Residual unprotected amino acid can affect coupling efficiency and long-term stability.[1][2]

    • β-Alanine Adducts: These can arise if Fmoc-OSu is used as the derivatizing agent, leading to the insertion of an unwanted β-alanine residue.[1][3]

  • Degradation-Related Impurities:

    • Deprotected this compound: Loss of the Fmoc protecting group.[1]

    • Dibenzofulvene (DBF)-Adducts: The Fmoc group is removed via β-elimination, producing the reactive intermediate dibenzofulvene. This can form adducts with piperidine (B6355638) (used for deprotection) or the liberated N-terminal amine of another molecule.[4]

  • Reagent-Related Impurities:

    • Acetic Acid/Ethyl Acetate: Residual solvents from the manufacturing process or formed during storage can lead to chain termination in peptide synthesis.[1]

Q2: Which analytical techniques are recommended for purity assessment?

A2: A combination of chromatographic techniques is essential for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for determining the overall purity and quantifying most process-related impurities and degradation products.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique is mandatory for separating and quantifying the enantiomeric impurity (Fmoc-L-3,3-Diphenylalanine).[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and characterization of unknown impurities. It can achieve very low limits of detection, as low as 1 fmol/µl for Fmoc-derivatized amino acids.[5]

Q3: What are the typical acceptance criteria for impurities in high-purity this compound?

A3: For applications in peptide synthesis, especially for pharmaceutical development, stringent purity standards are required. The table below summarizes typical specifications for high-grade Fmoc-amino acids.

Quantitative Data Summary

Impurity CategoryImpurity NameTypical Specification LimitAnalytical Method
Enantiomeric Purity Fmoc-L-3,3-Diphenylalanine≤ 0.2%Chiral HPLC
Amino Acid-Derived Dipeptides≤ 0.1%HPLC, LC-MS
Free D-3,3-Diphenylalanine≤ 0.2%HPLC, GC
β-Alanyl Species≤ 0.1%HPLC, LC-MS
Overall Purity Total Impurities≤ 1.0%HPLC
Assay ≥ 99.0% HPLC
Residual Solvents/Reagents Acetic Acid≤ 0.02%GC, IC
Ethyl Acetate≤ 0.5%GC

Data compiled from industry standards for high-purity Fmoc-amino acids.[1]

Experimental Workflows and Protocols

Impurity Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of impurities in a batch of this compound.

G Workflow for Impurity Analysis of this compound cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Evaluation SamplePrep Dissolve sample in appropriate solvent (e.g., Acetonitrile/Water) RPHPLC RP-HPLC Analysis (Purity Assay) SamplePrep->RPHPLC ChiralHPLC Chiral HPLC Analysis (Enantiomeric Purity) SamplePrep->ChiralHPLC LCMS LC-MS Analysis (Impurity ID) SamplePrep->LCMS DataAnalysis Integrate peaks and calculate % area for all components RPHPLC->DataAnalysis ChiralHPLC->DataAnalysis ImpurityID Identify impurities by retention time and MS data LCMS->ImpurityID Quantification Quantify impurities against reference standards (if available) DataAnalysis->Quantification ImpurityID->Quantification Report Generate Certificate of Analysis Quantification->Report

Caption: General workflow for the analysis of this compound.

Detailed Methodologies

1. Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Assay

  • Objective: To determine the purity of this compound and quantify related substances.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 40
    25 95
    30 95
    31 40

    | 35 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile/Water (1:1 v/v) to a final concentration of 0.5 mg/mL.

2. Protocol: Chiral HPLC for Enantiomeric Purity

  • Objective: To separate and quantify the L-enantiomer from the D-enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase, e.g., CHIRALPAK® IC or a teicoplanin-based column.[6][7]

  • Mobile Phase: Isocratic mixture of n-Hexane, Ethyl Acetate, and Trifluoroacetic Acid. A typical starting condition could be 70:30:0.1 (v/v/v). Note: The mobile phase composition must be optimized for the specific chiral column used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Troubleshooting Decision Tree

G start Problem Observed in Chromatogram p1 Poor Peak Shape (Tailing or Fronting) start->p1 p2 Inconsistent Retention Times start->p2 p3 Extraneous Peaks start->p3 p4 Poor Resolution (Chiral) start->p4 c1a Column Overload p1->c1a c1b Column Degradation p1->c1b c2a Mobile Phase Inconsistency p2->c2a c2b Pump or Leak Issue p2->c2b c3a Sample Degradation p3->c3a c3b Contaminated Solvent/System p3->c3b c4a Incorrect Mobile Phase p4->c4a c4b Low Column Efficiency p4->c4b s1a Solution: Reduce sample concentration or injection volume c1a->s1a s1b Solution: Flush column or replace with a new one c1b->s1b s2a Solution: Prepare fresh mobile phase daily; ensure proper mixing c2a->s2a s2b Solution: Check for leaks, purge pump, check seals c2b->s2b s3a Solution: Analyze sample immediately after preparation c3a->s3a s3b Solution: Use high-purity solvents; run a blank gradient c3b->s3b s4a Solution: Re-optimize mobile phase composition (solvent ratios) c4a->s4a s4b Solution: Lower flow rate; check for column void c4b->s4b

Caption: Decision tree for troubleshooting common HPLC issues.

Detailed Troubleshooting Q&A

Q: My main peak is tailing. What could be the cause?

A: Peak tailing is often caused by:

  • Column Overload: The amount of sample injected is too high for the column to handle. Solution: Try reducing the injection volume or diluting your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) packing material. Solution: Ensure the pH of your mobile phase is appropriate. The use of an acidic modifier like TFA helps to minimize these interactions.

  • Column Degradation: The column may be nearing the end of its life. Solution: Try flushing the column according to the manufacturer's instructions. If this doesn't help, the column may need to be replaced.

Q: The retention time of my main peak is shifting between injections. Why?

A: Retention time instability is a common problem and can usually be traced to:

  • Mobile Phase Composition Change: The organic/aqueous ratio of your mobile phase might be changing due to evaporation of the more volatile component or improper mixing. Solution: Always use freshly prepared mobile phase and keep solvent bottles capped.

  • Inadequate Column Equilibration: The column has not been properly equilibrated with the initial mobile phase conditions before injection. Solution: Increase the equilibration time between runs.

  • Pump Issues or Leaks: Inconsistent flow from the pump due to air bubbles or a leak in the system will cause retention time drift. Solution: Purge the pump to remove bubbles and carefully check all fittings for leaks.

Q: I see unexpected small peaks in my chromatogram that are not present in the reference standard.

A: These could be:

  • Sample Degradation: this compound may be degrading in the sample vial after dissolution. The most common degradation is the loss of the Fmoc group. Solution: Analyze samples as soon as possible after preparation. If necessary, use an autosampler with temperature control set to a low temperature (e.g., 4°C).

  • Contamination: The extraneous peaks could be from contaminated solvents, vials, or carryover from a previous injection. Solution: Use high-purity, HPLC-grade solvents. Run a blank injection (injecting only your sample solvent) to see if the peaks persist. If they do, the contamination is in your system or solvents.

Q: I am not getting good separation between the D and L enantiomers on my chiral column.

A: Chiral separations can be challenging. Poor resolution is often due to:

  • Suboptimal Mobile Phase: The composition of the mobile phase is critical for chiral recognition. Solution: Systematically vary the ratio of your solvents (e.g., n-Hexane and Ethyl Acetate). Even small changes can have a large impact on resolution.[6]

  • Temperature Effects: Chiral separations can be sensitive to temperature. Solution: Use a column oven to maintain a stable and consistent temperature. You can also investigate different temperatures to see if it improves resolution.

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase. Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

References

Validation & Comparative

Mass Spectrometric Validation of Peptides Containing Fmoc-D-3,3-Diphenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dpa), into peptides is a key strategy in modern drug discovery and materials science. This modification can enhance proteolytic stability, enforce specific conformations, and introduce novel functionalities. Rigorous analytical validation is crucial to ensure the identity and purity of these synthetic peptides. Mass spectrometry (MS) stands as a primary tool for this purpose, offering high sensitivity and detailed structural information.

This guide provides a comparative overview of the mass spectrometric validation of peptides containing this compound. It includes a detailed experimental protocol, a comparison with peptides containing the natural amino acid Phenylalanine (Phe), and visualizations of the analytical workflow.

Comparative Analysis of Mass Spectrometric Data

The validation of a synthetic peptide by mass spectrometry involves confirming its molecular weight and verifying its amino acid sequence through fragmentation analysis. The introduction of a bulky, unnatural amino acid like D-3,3-Diphenylalanine can influence the fragmentation pattern observed in tandem mass spectrometry (MS/MS).

Below is a comparative analysis of the expected and observed mass-to-charge ratios (m/z) for a model pentapeptide containing D-3,3-Diphenylalanine (FESNF-Dpa) and a hypothetical control peptide with Phenylalanine (FESNF-Phe). The data for the FESNF-Dpa peptide is based on experimental findings for a similar diphenylalanine-containing pentapeptide, while the data for the FESNF-Phe peptide is theoretical.

Table 1: Comparison of Parent Ion m/z Values

Peptide SequenceChemical FormulaTheoretical Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)Observed [M+Na]⁺ (m/z)Observed [M+K]⁺ (m/z)
FESNF-Dpa C₃₉H₄₁N₅O₈711.2955712.30734.28750.26
FESNF-Phe C₃₃H₃₇N₅O₈635.2642636.27658.25674.23

Note: The observed values for FESNF-Dpa are based on a published study of a diphenylalanine pentapeptide and are representative.[1] The values for FESNF-Phe are theoretical.

Table 2: Comparative MS/MS Fragmentation Analysis (b- and y-ions)

Tandem mass spectrometry (MS/MS) of peptides typically results in the formation of b- and y-type fragment ions from cleavage of the peptide backbone. The masses of these fragments are used to deduce the amino acid sequence.

Fragment IonFESNF-Dpa (Observed m/z)FESNF-Phe (Theoretical m/z)
b₂ 321.14245.11
b₃ 408.17332.14
b₄ 555.24479.21
y₁ 165.08165.08
y₂ 312.15312.15
y₃ 399.18399.18
y₄ 528.22528.22

Note: The observed fragmentation data for FESNF-Dpa is based on a representative diphenylalanine-containing pentapeptide.[1] The theoretical values for FESNF-Phe are calculated based on its amino acid sequence.

Experimental Protocols

This section details the methodologies for the synthesis and mass spectrometric validation of a peptide containing this compound.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy
  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Asn(Trt)-OH) to the deprotected resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence, including this compound.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a suitable solvent for purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a dry powder.

Mass Spectrometry Validation
  • Sample Preparation: Dissolve the purified peptide in a 1:1 solution of acetonitrile (B52724) and water with 0.1% TFA.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent.

  • Spotting: Mix the peptide solution and the matrix solution in a 1:1 ratio on a MALDI target plate and allow it to air dry to form co-crystals.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode. Acquire spectra over a mass range that includes the expected molecular weight of the peptide.

  • Sample Preparation: Reconstitute the purified peptide in a mobile phase-compatible solvent, such as 5% acetonitrile in water with 0.1% formic acid.

  • Liquid Chromatography (LC) Separation:

    • Column: Use a C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Apply a linear gradient from 5% to 60% Mobile Phase B over a suitable time (e.g., 30 minutes) to elute the peptide.

  • Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS Scan: Perform a full MS scan to detect the precursor ion of the peptide.

    • MS/MS Scan: Select the precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the MS/MS spectrum to obtain fragment ion information for sequence confirmation.

Visualizations

The following diagrams illustrate the key workflows in the validation of this compound containing peptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_validation Mass Spectrometry Validation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization MW_Confirm Molecular Weight Confirmation (MALDI-TOF) Lyophilization->MW_Confirm Seq_Verify Sequence Verification (LC-MS/MS) Lyophilization->Seq_Verify Data_Analysis Data Analysis MW_Confirm->Data_Analysis Seq_Verify->Data_Analysis

Overall workflow for peptide synthesis and validation.

Mass_Spec_Workflow cluster_maldi MALDI-TOF MS cluster_lcms LC-MS/MS Peptide Purified Peptide Sample MALDI_Prep Sample-Matrix Co-crystallization Peptide->MALDI_Prep LC_Sep LC Separation Peptide->LC_Sep MALDI_Acq MS Data Acquisition MALDI_Prep->MALDI_Acq MALDI_Result Parent Ion Spectrum MALDI_Acq->MALDI_Result MS_Detect MS Precursor Scan LC_Sep->MS_Detect MSMS_Frag MS/MS Fragmentation MS_Detect->MSMS_Frag LCMS_Result Fragment Ion Spectrum MSMS_Frag->LCMS_Result

Detailed mass spectrometry analysis workflow.

References

A Comparative Guide to Fmoc-D-3,3-Diphenylalanine and Other Non-Natural Amino Acids in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide therapeutics is a cornerstone of modern drug design, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the diverse array of available building blocks, Fmoc-D-3,3-Diphenylalanine stands out for its unique structural properties. This guide provides an objective comparison of this compound with other classes of non-natural amino acids, supported by experimental data and detailed protocols to aid in the rational design of next-generation peptide drugs.

Introduction to this compound

This compound is a derivative of the non-natural amino acid D-3,3-Diphenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group for use in solid-phase peptide synthesis (SPPS). Its defining characteristic is the presence of two phenyl groups on the β-carbon, which imparts significant steric bulk. This unique feature is leveraged in drug development to modulate peptide conformation, enhance stability against enzymatic degradation, and influence receptor binding interactions.

Comparison with Other Non-Natural Amino Acids

The selection of a non-natural amino acid is a critical decision in peptide design, with each class offering distinct advantages. The following sections compare this compound to other commonly employed non-natural amino acids.

Performance Data Summary

The following table summarizes key performance metrics for this compound and representative examples from other classes of non-natural amino acids. Direct comparative data is often sequence- and context-dependent; therefore, the information presented is a synthesis of available literature.

Amino Acid ClassRepresentative ExampleKey Structural FeatureImpact on Peptide Properties
Bulky Aromatic This compound Two phenyl groups on β-carbonHigh steric hindrance, promotes stable secondary structures, enhances proteolytic resistance.
Fmoc-D-1-Naphthylalanine (1-Nal)Naphthalene ring on side chainIncreased aromaticity and hydrophobicity, can enhance receptor binding and stability.[1]
Fmoc-D-Biphenylalanine (Bip)Biphenyl group on side chainExtended aromatic system, influences π-π stacking and receptor interactions.
N-Alkylated Fmoc-N-methyl-D-PhenylalanineMethyl group on the amide nitrogenReduces backbone flexibility, disrupts hydrogen bonding, increases proteolytic stability and cell permeability.
β-Amino Acids Fmoc-β³-D-AlanineAmino group on the β-carbonAlters backbone geometry, can induce helical or sheet-like structures, highly resistant to proteolysis.
D-Amino Acids Fmoc-D-PhenylalanineEnantiomer of the natural L-amino acidIncreases resistance to proteolysis by common proteases, can alter receptor binding and selectivity.[2]

In-Depth Performance Analysis

Peptide Synthesis and Coupling Efficiency

The steric bulk of this compound can present a challenge during solid-phase peptide synthesis, potentially leading to lower coupling efficiencies compared to less hindered amino acids. To overcome this, optimized coupling protocols are necessary.

  • Standard Coupling: For standard amino acids, coupling reagents like HBTU/HOBt are often sufficient.

  • Hindered Coupling: For bulky residues like this compound, more potent activating reagents such as HATU or HCTU are recommended to achieve high coupling yields. Double coupling, where the coupling step is performed twice, may also be necessary.

Proteolytic Stability

A primary motivation for incorporating non-natural amino acids is to enhance resistance to proteases. The bulky diphenylmethyl side chain of this compound effectively shields the peptide backbone from enzymatic cleavage.

  • Mechanism of Protection: The steric hindrance provided by the two phenyl groups physically blocks the access of protease active sites to the adjacent peptide bonds.

  • Comparative Stability: Studies have shown that peptides containing bulky non-natural amino acids, including diphenylalanine derivatives, exhibit significantly increased stability against degradation by enzymes like trypsin and pepsin. For instance, dimeric peptides containing diphenylalanine have demonstrated resistance to proteolytic degradation.[1] D-amino acids also significantly enhance stability by rendering the peptide bond unrecognizable to L-specific proteases.[3][4] N-methylation of the peptide backbone is another effective strategy for increasing protease resistance.

Receptor Binding and Biological Activity

The conformationally constrained nature of peptides containing this compound can have a profound impact on their interaction with biological targets.

  • Conformational Rigidity: The steric bulk of the diphenylalanine side chain can restrict the conformational freedom of the peptide backbone, pre-organizing it into a bioactive conformation for receptor binding. This can lead to increased binding affinity and receptor selectivity.

  • Modulation of Activity: The introduction of D-amino acids and other non-natural residues can alter the pharmacological profile of a peptide, for example, by converting an agonist to an antagonist or by changing its receptor subtype selectivity. For example, the introduction of a D-phenylalanine residue into a GnRH peptide analog was shown to improve its receptor binding affinity.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide incorporating a sterically hindered non-natural amino acid using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • For hindered coupling: HATU and N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Standard Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Confirm complete coupling with a Kaiser test.

  • This compound Coupling (Hindered):

    • Dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated solution to the deprotected resin and agitate for 4 hours.

    • Perform a Kaiser test. If the test is positive, repeat the coupling step (double coupling).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity of the peptide by mass spectrometry.

SPPS_Workflow

Protocol 2: Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of a protease like trypsin.

Materials:

  • Purified peptide

  • Trypsin (or other relevant protease)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in PBS at a concentration of 1 mg/mL.

  • Enzyme Solution Preparation: Prepare a stock solution of trypsin in PBS at a concentration of 0.1 mg/mL.

  • Digestion Reaction:

    • In a microcentrifuge tube, mix the peptide solution with the trypsin solution at a substrate-to-enzyme ratio of 50:1 (w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of 1% TFA.

  • Analysis:

    • Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the peak corresponding to the intact peptide over time.

    • Calculate the percentage of intact peptide remaining at each time point.

    • Determine the half-life (t₁/₂) of the peptide.

    • Identify cleavage products by mass spectrometry to determine cleavage sites.

Proteolytic_Stability_Assay

Protocol 3: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of a peptide to its receptor using a competitive binding assay.

Materials:

  • Cell membranes or purified receptor expressing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled known binder)

  • Unlabeled competitor peptides (including the peptide of interest)

  • Binding buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors)

  • Scintillation fluid and counter (for ³H) or gamma counter (for ¹²⁵I)

  • Glass fiber filters

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Cell membranes or purified receptor.

    • A fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of the unlabeled competitor peptide.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid or in tubes for a gamma counter.

    • Measure the radioactivity to determine the amount of bound radiolabeled ligand.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor peptide.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Signaling Pathway Modulation

Peptides containing non-natural amino acids often target G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in a multitude of signaling pathways. The enhanced stability and optimized receptor binding of these modified peptides can lead to prolonged and more potent downstream signaling. A typical GPCR signaling cascade initiated by peptide binding is illustrated below.

GPCR_Signaling

Conclusion

This compound is a valuable tool in the arsenal (B13267) of medicinal chemists for the design of peptide-based therapeutics. Its significant steric bulk offers a unique means to enhance proteolytic stability and enforce specific peptide conformations, which can lead to improved receptor binding and biological activity. While its incorporation requires optimized synthesis protocols, the potential benefits in terms of drug-like properties often outweigh these challenges. The choice between this compound and other non-natural amino acids will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a framework for making informed decisions in the rational design of novel and effective peptide drugs.

References

Peptides in Focus: A Comparative Analysis of Biological Activity with and without D-3,3-Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A crucial initial clarification pertains to the role of the Fluorenylmethyloxycarbonyl (Fmoc) group. In the context of "Fmoc-D-3,3-Diphenylalanine," the Fmoc moiety serves as a temporary protecting group for the amino terminus of the amino acid during solid-phase peptide synthesis (SPPS). It is cleaved off in the final stages of synthesis to yield the free peptide. Therefore, the comparison of biological activity is not between a peptide with and without an attached Fmoc group, but rather between a peptide and a variant of that peptide where a native amino acid has been substituted with D-3,3-Diphenylalanine.

The Impact of D-3,3-Diphenylalanine Incorporation

The introduction of D-3,3-Diphenylalanine into a peptide sequence is expected to significantly alter its physicochemical and biological properties. The bulky, aromatic nature of the dual phenyl rings, combined with the D-configuration of the alpha-carbon, can lead to profound changes in peptide conformation, stability, and receptor interactions.

Enhanced Proteolytic Stability

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The incorporation of D-amino acids, such as D-3,3-Diphenylalanine, can confer resistance to enzymatic cleavage. This is because proteases are stereospecific and typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, thereby extending the in-vivo half-life of the peptide.

Altered Receptor Binding and Specificity

The conformation of a peptide is critical for its interaction with biological targets like receptors and enzymes. The two bulky phenyl groups of D-3,3-Diphenylalanine introduce significant steric hindrance, which can force the peptide backbone into a more rigid and defined conformation. This conformational constraint can lead to:

  • Increased Binding Affinity: A more rigid peptide may better fit into the binding pocket of a receptor, leading to a higher affinity and potency.

  • Altered Receptor Selectivity: The unique shape imposed by D-3,3-Diphenylalanine may favor binding to one receptor subtype over another, improving the selectivity of the peptide and potentially reducing off-target effects.

Hypothetical Comparative Data

To illustrate the potential differences in biological activity, the following table presents a hypothetical comparison of a native peptide with its D-3,3-Diphenylalanine-modified analogue. These values are representative of the expected outcomes based on the principles discussed above.

ParameterNative Peptide (with L-amino acid)Modified Peptide (with D-3,3-Diphenylalanine)Rationale for Expected Difference
Receptor Binding Affinity (Ki) 50 nM5 nMThe rigid conformation of the modified peptide may lead to a more optimal fit in the receptor binding site, resulting in a lower Ki value (higher affinity).
In Vitro Efficacy (EC50) 100 nM10 nMHigher binding affinity often translates to greater potency in functional assays, reflected by a lower EC50 value.
Proteolytic Stability (t½ in plasma) 15 minutes> 120 minutesThe D-amino acid configuration is expected to significantly hinder degradation by plasma proteases, leading to a longer half-life.
In Vivo Efficacy (ED50) 5 mg/kg0.5 mg/kgThe combination of higher potency and increased stability would likely result in a lower effective dose required to achieve a therapeutic effect in vivo.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to generate the comparative data presented above.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of a peptide using Fmoc chemistry.

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide) is swelled in dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group on the resin is removed by treating with a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., this compound) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test).

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: The crude peptide is precipitated in cold diethyl ether, and the resulting solid is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the peptides.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A suitable buffer is prepared to maintain the stability of the receptor and ligands.

  • Competition Reaction: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test peptide (native or modified).

  • Incubation: The reaction is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (e.g., cAMP Assay for a GPCR)

This protocol measures the functional activity (EC50) of the peptides.

  • Cell Culture: Cells expressing the target receptor are cultured to an appropriate density.

  • Peptide Treatment: The cells are treated with increasing concentrations of the test peptide.

  • Stimulation/Inhibition: If the peptide is an agonist, it will stimulate a cellular response. If it is an antagonist, it will be tested for its ability to block the response to a known agonist.

  • Cell Lysis and Detection: After a specific incubation time, the cells are lysed, and the level of a second messenger (e.g., cyclic AMP) is measured using a suitable assay kit (e.g., ELISA or HTRF).

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of the peptide that produces 50% of the maximal response) is determined.

Plasma Stability Assay

This protocol assesses the proteolytic stability of the peptides.

  • Incubation: The test peptide is incubated in fresh plasma at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., acetonitrile (B52724) with a precipitating agent).

  • Sample Preparation: The samples are centrifuged to remove precipitated proteins, and the supernatant is collected.

  • LC-MS Analysis: The amount of intact peptide remaining at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of peptide remaining is plotted against time, and the half-life (t½) is calculated.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the peptide synthesis workflow and a hypothetical signaling pathway that could be modulated by a therapeutic peptide.

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Activated AA, DIPEA) Deprotection->Coupling Wash1 DMF Wash Coupling->Wash1 Repeat Repeat for Each Amino Acid Wash1->Repeat Wash2 DMF Wash Repeat->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Final_Peptide Final Peptide Characterization->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Signaling_Pathway Peptide Therapeutic Peptide (e.g., with D-3,3-Diphenylalanine) Receptor GPCR Peptide->Receptor Binds and Activates G_Protein G-Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical GPCR Signaling Pathway.

A Comparative Guide to the Structural Analysis of Peptides Containing Fmoc-D-3,3-Diphenylalanine Using CD Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based therapeutics and biomaterials, the precise control and understanding of peptide conformation are paramount. The incorporation of unnatural amino acids, such as Fmoc-D-3,3-Diphenylalanine, offers a powerful tool to induce specific secondary structures and enhance proteolytic stability. This guide provides a comprehensive comparison of Circular Dichroism (CD) spectroscopy with other key structural biology techniques for the analysis of these modified peptides. We present supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction to this compound and Structural Analysis

This compound is a non-natural amino acid characterized by the presence of a bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group and two phenyl rings attached to the β-carbon of a D-alanine backbone. The steric hindrance imposed by the diphenyl group, combined with the chirality of the D-amino acid and the aromatic nature of the Fmoc group, is expected to significantly influence the conformational landscape of peptides into which it is incorporated. Understanding these structural implications is crucial for the rational design of peptides with desired biological activities.

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[1] However, a comprehensive structural elucidation often requires complementary approaches. This guide compares the utility of CD spectroscopy with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the analysis of peptides containing this compound.

Comparison of Structural Analysis Techniques

The choice of analytical technique depends on the specific research question, the sample availability, and the desired level of structural detail. Below is a comparative summary of CD spectroscopy, NMR spectroscopy, and X-ray crystallography for peptide structural analysis.

FeatureCircular Dichroism (CD) SpectroscopyNuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Primary Information Secondary structure content (α-helix, β-sheet, random coil)[2]3D atomic structure in solution, dynamics, intermolecular interactionsHigh-resolution 3D atomic structure in solid state
Resolution Low (provides an overall fold)High (atomic level)High (atomic level)
Sample Requirements Low (~0.1-1.0 mg/mL)[3]High (millimolar concentrations)High, requires crystal formation
Sample State SolutionSolutionCrystalline solid
Experimental Time Rapid (minutes to hours)Moderate to long (hours to days)Long (days to months)
Data Analysis Relatively straightforward deconvolutionComplex spectral assignment and structure calculationComplex data processing and model refinement
Sensitivity to Dynamics Can monitor conformational changesExcellent for studying molecular motion and flexibilityProvides a static picture of the molecule

Quantitative Performance Comparison

ParameterCD SpectroscopyNMR SpectroscopyX-ray Crystallography
Accuracy of Secondary Structure Estimation ~75-85% (Q3 score) for common structures[4]High, derived from assigned chemical shifts and NOEsHigh, directly observed from electron density
Resolution Limit Not applicable (ensemble averaging)~1-2 Å for well-defined structures<1 Å for high-quality crystals
Peptide Size Limitation No strict upper limitPractically < 30-40 kDaNo strict upper limit, but crystallization is a bottleneck
Detection of Minor Conformations Difficult, provides an average structureCan detect and characterize minor populationsGenerally shows the most stable conformation in the crystal lattice

Structural Analysis of Peptides with this compound using CD Spectroscopy: An In-Depth Look

While specific experimental data for peptides containing this compound is not widely published, we can predict the expected outcomes based on the known effects of its constituent parts:

  • Bulky Diphenylalanine Group: The steric bulk of the two phenyl rings is likely to restrict the conformational freedom of the peptide backbone, potentially favoring specific secondary structures like turns or helices.[5] The aromatic nature of these rings can also contribute to the CD signal in the near-UV region.[6]

  • D-Amino Acid Configuration: The presence of a D-amino acid is expected to produce a CD spectrum that is an inverted mirror image of the corresponding L-amino acid-containing peptide.[7][8] For instance, a peptide that would form a right-handed α-helix with an L-amino acid might form a left-handed helix with a D-amino acid, leading to a positive couplet in the far-UV CD spectrum.

  • Fmoc Protecting Group: The Fmoc group itself is a strong chromophore and its absorbance can interfere with the peptide backbone signal in the far-UV region.[9][10] This can complicate the deconvolution of the CD spectrum to determine secondary structure content. Careful background subtraction and the use of appropriate reference spectra are crucial. The Fmoc group's aromatic nature can also lead to π-π stacking interactions, which may further influence peptide self-assembly and conformation.[9]

Experimental Protocols

Detailed Methodology for CD Spectroscopy of a Synthetic Peptide

This protocol provides a general framework for the analysis of a synthetic peptide, which can be adapted for peptides containing this compound.

1. Sample Preparation:

  • Peptide Synthesis and Purification: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[5] Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The peptide identity is confirmed by mass spectrometry.

  • Peptide Dissolution: The lyophilized peptide is dissolved in a suitable buffer, such as 10 mM sodium phosphate (B84403) at pH 7.4.[11] The choice of buffer is critical as it can influence peptide structure.

  • Concentration Determination: The peptide concentration is accurately determined using a method appropriate for the peptide sequence. For peptides containing aromatic amino acids (like this compound), UV absorbance at 280 nm can be used.[3] Otherwise, a quantitative amino acid analysis or a colorimetric peptide assay is recommended.

2. CD Spectrometer Setup and Data Acquisition:

  • Instrument Parameters:

    • Wavelength Range: 190-260 nm for secondary structure analysis.[3]

    • Bandwidth: 1.0 nm.[3]

    • Scan Speed: 50 nm/min.[3]

    • Data Pitch: 0.5 nm.[3]

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[3]

    • Temperature: Controlled at 25°C using a Peltier device.

  • Cuvette: A quartz cuvette with a path length of 1 mm is typically used.[11]

  • Blank Measurement: A spectrum of the buffer alone is recorded under the same conditions as the sample and subtracted from the sample spectrum to correct for background absorbance.[11]

3. Data Analysis:

  • The raw data (in millidegrees) is converted to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:

    • mdeg is the observed ellipticity in millidegrees.

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids).

    • c is the peptide concentration in mg/mL.

    • l is the path length of the cuvette in cm.

  • The resulting spectrum is then analyzed using deconvolution software (e.g., DichroWeb, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for peptide structural analysis and the logical relationship between different analytical techniques.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification verification Mass Spectrometry Verification purification->verification cd CD Spectroscopy verification->cd Primary Analysis nmr NMR Spectroscopy verification->nmr Detailed Solution Structure xray X-ray Crystallography verification->xray High-Resolution Solid-State Structure cd_data Secondary Structure Estimation cd->cd_data nmr_data 3D Model & Dynamics nmr->nmr_data xray_data Atomic Coordinates xray->xray_data

Caption: Experimental workflow for peptide synthesis and structural analysis.

logical_relationship cluster_techniques Structural Analysis Techniques cluster_information Derived Structural Information Peptide Peptide with this compound CD CD Spectroscopy Peptide->CD NMR NMR Spectroscopy Peptide->NMR Xray X-ray Crystallography Peptide->Xray Secondary Secondary Structure (α-helix, β-sheet) CD->Secondary NMR->Secondary Tertiary Tertiary Structure (3D Fold) NMR->Tertiary Dynamics Conformational Dynamics NMR->Dynamics Atomic Atomic Resolution Structure NMR->Atomic Xray->Secondary Xray->Tertiary Xray->Atomic

References

Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating D-3,3-Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptide-based therapeutics in the face of enzymatic degradation remains a critical hurdle. A primary strategy to enhance the in vivo half-life and bioavailability of these promising molecules is the incorporation of non-natural amino acids. This guide provides a detailed comparison of the enzymatic stability of peptides containing the bulky, non-natural amino acid D-3,3-Diphenylalanine against their all-L-amino acid counterparts and peptides incorporating standard D-amino acids.

The central challenge in peptide drug development is their rapid clearance by proteases.[1] Enzymes such as trypsin and chymotrypsin (B1334515), prevalent in the digestive system and bloodstream, readily cleave peptide bonds at specific amino acid residues.[2][3] Trypsin typically targets the carboxyl side of lysine (B10760008) and arginine residues, while chymotrypsin favors large hydrophobic residues like phenylalanine, tyrosine, and tryptophan.[2][4] This targeted degradation severely curtails the therapeutic window of unmodified peptides.

A proven method to bolster peptide stability is the substitution of L-amino acids with their D-enantiomers.[1][5][6] Most endogenous proteases are stereospecific and cannot efficiently recognize or cleave peptide bonds adjacent to a D-amino acid.[5][7][8] This guide explores the heightened stability conferred by D-3,3-Diphenylalanine, a D-amino acid distinguished by its exceptionally bulky diphenylmethyl side chain. It is important to note that the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group, a crucial protecting group in peptide synthesis, is typically removed from the final therapeutic peptide.[][10][11] Its retention, however, could offer additional protection against aminopeptidases.

Comparative Enzymatic Stability

While direct, peer-reviewed comparative studies on the enzymatic stability of peptides containing D-3,3-Diphenylalanine are not extensively available, we can extrapolate from established principles of protease resistance. The introduction of a D-amino acid at or near a cleavage site drastically reduces the rate of proteolysis.[1][8] The immense steric bulk of the diphenylmethyl group in D-3,3-Diphenylalanine is expected to provide an even greater degree of steric hindrance, further impeding the access of proteolytic enzymes to the peptide backbone.[12]

This leads to a predicted hierarchy of stability:

  • Peptide with D-3,3-Diphenylalanine: Highest stability due to the combination of the proteolysis-resistant D-configuration and the significant steric hindrance from the diphenylmethyl group.

  • Peptide with a standard D-amino acid (e.g., D-Phenylalanine): High stability conferred by the D-amino acid configuration.

  • Unmodified L-amino acid peptide: Lowest stability, making it susceptible to rapid enzymatic degradation.

The following table summarizes the anticipated quantitative data from a comparative enzymatic stability assay.

Peptide VariantKey ModificationPredicted Half-life (in hours) with TrypsinPredicted Half-life (in hours) with ChymotrypsinRationale for Predicted Stability
Control Peptide (All L-amino acids) Contains L-Phenylalanine> 24< 1Susceptible to rapid cleavage by chymotrypsin at the Phenylalanine residue. Stable against trypsin assuming no Lys or Arg residues.
D-Phe Peptide L-Phenylalanine replaced with D-Phenylalanine> 24> 24The D-configuration of Phenylalanine prevents recognition and cleavage by chymotrypsin.
D-3,3-DPA Peptide L-Phenylalanine replaced with D-3,3-Diphenylalanine> 24> 48 (predicted)The D-configuration and the exceptional bulk of the diphenylmethyl side chain provide superior steric hindrance, further inhibiting any potential non-specific cleavage.

Note: The data presented in this table is illustrative and based on established principles of peptide stability. Actual experimental results may vary depending on the full peptide sequence and assay conditions.

Experimental Protocols

To empirically determine and compare the enzymatic stability of these peptides, a standardized in vitro digestion assay followed by reverse-phase high-performance liquid chromatography (RP-HPLC) analysis is recommended.

Materials and Reagents
  • Peptide stocks (Control, D-Phe, and D-3,3-DPA peptides) of known concentration

  • Trypsin, sequencing grade (e.g., from bovine pancreas)[13]

  • α-Chymotrypsin, sequencing grade (e.g., from bovine pancreas)[14]

  • Phosphate-buffered saline (PBS) or Tris-HCl buffer

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

Detailed Protocol for Enzymatic Stability Assay
  • Preparation of Solutions:

    • Prepare a stock solution of each peptide in an appropriate buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.

    • Reconstitute trypsin and chymotrypsin in the recommended buffer (e.g., 50 mM ammonium (B1175870) bicarbonate for trypsin, 100 mM Tris-HCl with 10 mM CaCl2, pH 7.8 for chymotrypsin) to a stock concentration of 1 mg/mL.[13][14]

  • Enzymatic Digestion:

    • For each peptide, set up a series of reactions. In a microcentrifuge tube, combine the peptide solution with the enzyme solution at a specific enzyme-to-substrate ratio (e.g., 1:50 or 1:100 w/w).

    • Include a control reaction for each peptide with buffer instead of the enzyme solution.

    • Incubate all reactions at 37°C.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution (e.g., 10% TFA). This will denature the enzyme and stop the digestion.[15]

  • RP-HPLC Analysis:

    • Analyze the samples from each time point by RP-HPLC. Use a C18 column and a suitable gradient of water/acetonitrile with 0.1% TFA.

    • Monitor the disappearance of the peak corresponding to the intact peptide at a specific wavelength (typically 214 or 280 nm).

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time 0.

    • Plot the percentage of remaining peptide against time to determine the degradation profile.

    • Calculate the half-life (t½) of each peptide under the tested conditions.

Visualizations

Mechanism of Proteolytic Resistance

cluster_0 Standard L-Peptide Degradation cluster_1 Enhanced Stability with D-3,3-Diphenylalanine L_Peptide Peptide with L-Amino Acid Cleavage Enzymatic Cleavage L_Peptide->Cleavage Enzyme Recognition Fragments Degraded Fragments Cleavage->Fragments D_Peptide Peptide with D-3,3-Diphenylalanine No_Cleavage No Cleavage D_Peptide->No_Cleavage Steric Hindrance & D-Configuration Intact_Peptide Intact Peptide No_Cleavage->Intact_Peptide Enzyme Protease (e.g., Chymotrypsin) Enzyme->Cleavage Enzyme->No_Cleavage

Caption: Mechanism of enzymatic degradation and protection by D-3,3-Diphenylalanine.

Experimental Workflow for Enzymatic Stability Assay

Start Start Prep Prepare Peptide and Enzyme Solutions Start->Prep Incubate Incubate Peptides with Enzymes at 37°C Prep->Incubate Sample Collect Samples at Time Points Incubate->Sample Quench Quench Reaction with TFA Sample->Quench HPLC Analyze by RP-HPLC Quench->HPLC Analyze Calculate % Remaining Peptide and Half-life HPLC->Analyze End End Analyze->End

Caption: Workflow for in vitro enzymatic stability assay.

References

Assessing the Purity of Fmoc-D-3,3-Diphenylalanine: A Comparative Guide to Chiral HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like Fmoc-D-3,3-Diphenylalanine is paramount for the synthesis of stereochemically pure peptides. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of this critical reagent. Experimental protocols and supporting data are presented to aid in method selection and implementation.

This compound is a non-proteinogenic amino acid derivative widely used in peptide synthesis to introduce unique structural constraints and enhance biological activity.[1] Given that the presence of the L-enantiomer can lead to the formation of undesired diastereomeric peptides, rigorous quality control of the starting material is essential.[2] Chiral HPLC is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[3]

Comparative Analysis of Purity Assessment Methods

The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. While chiral HPLC is often the gold standard, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) can serve as valuable orthogonal methods.

Parameter Chiral HPLC Chiral NMR Spectroscopy Chiral Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a chiral stationary phase.Formation of diastereomeric complexes with a chiral derivatizing agent, leading to distinct NMR signals.Separation of volatile enantiomeric derivatives on a chiral capillary column.
Resolution Excellent, often baseline separation.Moderate to good, depends on the chiral derivatizing agent and magnetic field strength.Excellent for volatile compounds.
Sensitivity High (ng to pg level).Lower, typically requires mg of sample.Very high (pg to fg level).
Analysis Time 15-30 minutes per sample.5-15 minutes per sample.20-40 minutes per sample.
Sample Preparation Simple dissolution in mobile phase.May require derivatization with a chiral agent.Derivatization is mandatory to ensure volatility.
Instrumentation HPLC with a chiral column and UV detector.High-field NMR spectrometer.GC with a chiral column and FID or MS detector.
Validation Well-established and widely accepted for quantitative analysis.Often used as a complementary or orthogonal method for validation.Established for specific applications, particularly for volatile amino acid derivatives.

Experimental Protocols

Chiral HPLC Method (Proposed)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV Detector

  • Chiral Stationary Phase: A polysaccharide-based column such as one coated with a derivative of cellulose (B213188) or amylose (B160209) is a good starting point. Macrocyclic glycopeptide-based columns are also a strong alternative.[3][4]

Chromatographic Conditions:

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid). The exact ratio should be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (ambient)

  • Detection Wavelength: 265 nm (for the Fmoc group)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Outcome: The D- and L-enantiomers of Fmoc-3,3-Diphenylalanine are expected to be well-resolved, allowing for accurate quantification of the enantiomeric excess (e.e.).

Alternative Method 1: Chiral NMR Spectroscopy

Chiral NMR spectroscopy provides a rapid method for determining enantiomeric purity and can be used as an orthogonal technique to confirm HPLC results. This method typically involves the use of a chiral derivatizing agent to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum.

Protocol Outline:

  • Derivatization: React a known quantity of this compound with a chiral derivatizing agent (e.g., Mosher's acid chloride) in an appropriate deuterated solvent.

  • NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis: Identify and integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals will correspond to the enantiomeric ratio of the original sample.

Alternative Method 2: Chiral Gas Chromatography (GC)

For GC analysis, the this compound must first be derivatized to increase its volatility. This method offers very high sensitivity.

Protocol Outline:

  • Derivatization: A two-step derivatization is typically required. First, the carboxylic acid is esterified (e.g., with isopropanol), followed by acylation of the amino group (e.g., with trifluoroacetic anhydride).

  • GC Analysis: Inject the derivatized sample onto a GC equipped with a chiral capillary column (e.g., Chirasil-Val).

  • Detection: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and quantification.

  • Data Analysis: The enantiomers will elute at different retention times, and the peak areas can be used to calculate the enantiomeric excess.

Logical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of this compound, starting with chiral HPLC as the primary method.

Purity_Assessment_Workflow start Sample of This compound prep Sample Preparation (Dissolve in Mobile Phase) start->prep hplc Chiral HPLC Analysis prep->hplc data_analysis Data Analysis (Calculate e.e.%) hplc->data_analysis pass Purity ≥ 99.8% e.e. (Accept) data_analysis->pass Meets Specification fail Purity < 99.8% e.e. (Investigate/Reject) data_analysis->fail Fails Specification orthogonal Orthogonal Method (e.g., Chiral NMR) fail->orthogonal For Confirmation

References

The Strategic Incorporation of Fmoc-D-3,3-Diphenylalanine in Therapeutic Peptide Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of therapeutic peptides with enhanced potency, stability, and selectivity is a paramount objective. The incorporation of unnatural amino acids (UAAs) represents a powerful strategy to achieve these goals. Among the diverse array of available UAAs, Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dip) has emerged as a valuable building block for modulating the physicochemical and pharmacological properties of peptides. This guide provides a comparative analysis of the use of Fmoc-D-Dip in therapeutic peptide development, supported by experimental data from relevant case studies and detailed experimental protocols.

The unique structural feature of D-3,3-Diphenylalanine, a geminal diphenyl group on the β-carbon, imparts significant steric bulk and conformational constraints upon the peptide backbone. This modification can lead to improved resistance to enzymatic degradation, a critical factor in enhancing a peptide's in vivo half-life, and can also lock the peptide into a bioactive conformation, thereby increasing its binding affinity and selectivity for its target receptor.

Performance Comparison: D-3,3-Diphenylalanine vs. Other Amino Acid Modifications

The true impact of incorporating Fmoc-D-Dip is best understood through direct comparison with other natural and unnatural amino acid substitutions within the same peptide scaffold. While direct head-to-head comparisons in a single peptide are not always available in the literature, we can synthesize data from various studies to provide a comparative overview.

Case Study 1: Somatostatin (B550006) Analogs - Targeting SSTR2 and SSTR3

A study on somatostatin analogs provides a valuable framework for comparing the effects of different aromatic amino acid modifications on receptor binding affinity. While this particular study did not include D-3,3-Diphenylalanine, it demonstrates the profound impact of subtle changes in the aromatic side chain on receptor selectivity. In this study, Phe residues at positions 6, 7, and 11 were replaced with 3-(3′,5′-difluorophenyl)-alanine (Dfp).

Peptide AnalogModificationSSTR2 Ki (nM)SSTR3 Ki (nM)
Analog 1 Phe6 -> Dfp>1000>1000
Analog 2 Phe7 -> Dfp0.019High Affinity
Analog 3 Phe11 -> DfpHigh Affinity & SelectivityLow Affinity
Octreotide (Reference) -High AffinityLow Affinity
Somatostatin (Native) -High AffinityHigh Affinity

Data synthesized from a study on Somatostatin analogs.[1]

This case study underscores the principle that modification of aromatic residues can dramatically alter receptor subtype selectivity. The introduction of D-3,3-Diphenylalanine, with its significant steric bulk, would be expected to have an even more pronounced effect on the conformational landscape of the peptide, potentially leading to novel receptor interaction profiles.

Case Study 2: Opioid Peptides - Modulating Agonist vs. Antagonist Activity

Research into δ opioid peptides highlights how modifications to the N-terminal aromatic residue can switch the pharmacological activity of a peptide from an agonist to an antagonist. In one study, the replacement of the natural Tyr1 with a novel phenylalanine analogue, 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp), in a TIPP (H-Tyr-Tic-Phe-Phe-OH) parent peptide resulted in a potent δ opioid agonist. Conversely, the D-amino acid version of this analogue (Dbcp) retained antagonist activity.

Peptide AnalogModificationδ Receptor Binding Affinity (Ki, nM)MVD Assay (IC50/Ke, nM)Pharmacological Activity
Analog 1 (H-Bcp-Tic-Phe-Phe-OH) Tyr1 -> Bcp0.605 ± 0.0583.42 ± 0.36 (IC50)Full δ Agonist
Analog 6 (H-Dbcp-Tic-Phe-Phe-OH) Tyr1 -> Dbcp0.301 ± 0.0401.01 ± 0.11 (Ke)δ Antagonist
TIPP (Parent Peptide) -High-δ Antagonist

Data from a study on δ opioid peptides.[2]

This study demonstrates the critical role of stereochemistry and the nature of the aromatic moiety in determining the functional outcome of receptor interaction. The incorporation of D-3,3-Diphenylalanine at a key position could similarly be explored to modulate the agonist/antagonist profile of a therapeutic peptide.

Experimental Protocols

The successful incorporation of this compound and the subsequent evaluation of the modified peptide's performance require robust experimental methodologies.

Solid-Phase Peptide Synthesis (SPPS) of a D-3,3-Diphenylalanine Containing Peptide

This protocol outlines the general steps for synthesizing a peptide containing Fmoc-D-Dip using a microwave-assisted peptide synthesizer.

Materials:

  • Rink-amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in NMP

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink-amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP twice for 3-5 minutes each to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (1.5-5 equivalents), HBTU (1.5-5 equivalents), and HOBt (1.5-5 equivalents) in DMF.

    • Add DIPEA (2-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 5-30 minutes at a controlled temperature (e.g., 50-75°C) with microwave irradiation.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

In Vitro Protease Stability Assay

This protocol describes a general method for assessing the stability of a modified peptide in the presence of proteases.

Materials:

  • Synthesized peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or plasma)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • RP-HPLC system

Procedure:

  • Peptide Incubation: Incubate the peptide at a final concentration of 0.1-1 mg/mL with the protease solution at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

  • Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantification: Quantify the peak area of the intact peptide at each time point.

  • Half-life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide.[3]

Receptor Binding Assay (Competitive)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a synthesized peptide for its target receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Synthesized unlabeled peptide (competitor)

  • Binding buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with increasing concentrations of the unlabeled peptide in the presence of the receptor preparation.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-120 minutes at a specific temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters to separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of the unlabeled peptide. Calculate the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4][5]

Visualizing the Impact of this compound

The incorporation of Fmoc-D-Dip can be visualized in the context of peptide design and its effect on biological signaling pathways.

Peptide_Modification_Workflow cluster_design Peptide Design & Synthesis cluster_evaluation Biological Evaluation Lead_Peptide Lead Peptide Sequence Incorporate_Dip Incorporate This compound Lead_Peptide->Incorporate_Dip SPPS Solid-Phase Peptide Synthesis Incorporate_Dip->SPPS Purification RP-HPLC Purification SPPS->Purification Binding_Assay Receptor Binding Assay (Ki) Purification->Binding_Assay Test Affinity Stability_Assay Proteolytic Stability Assay (t1/2) Purification->Stability_Assay Test Durability Functional_Assay In vitro/In vivo Functional Assay Binding_Assay->Functional_Assay Assess Efficacy

Caption: Workflow for the design and evaluation of peptides containing this compound.

Signaling_Pathway cluster_inhibition Enhanced Stability Peptide_Dip Peptide with D-3,3-Diphenylalanine GPCR G-Protein Coupled Receptor (GPCR) Peptide_Dip->GPCR High Affinity Binding Proteases Proteolytic Enzymes Peptide_Dip->Proteases Resists Degradation G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Enhanced signaling and stability of a GPCR-targeting peptide with D-3,3-Diphenylalanine.

References

A Comparative Guide to the Applications of Fmoc-D-3,3-Diphenylalanine in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among the vast arsenal (B13267) of synthetic amino acids, Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dpa) has emerged as a valuable building block. This guide provides a comprehensive comparison of Fmoc-D-Dpa with other alternative unnatural amino acids, supported by experimental data, to aid researchers in selecting the optimal building blocks for their specific applications.

Introduction to this compound and Its Significance

This compound is a derivative of the non-proteinogenic amino acid D-3,3-Diphenylalanine, protected at the N-terminus with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for its use in solid-phase peptide synthesis (SPPS). The defining feature of D-Dpa is its gem-diphenyl side chain, which imparts significant steric bulk, and its D-configuration. These characteristics are instrumental in a variety of applications, primarily aimed at enhancing the therapeutic potential of peptides.

The primary applications of incorporating Fmoc-D-Dpa and other unnatural amino acids include:

  • Enhancing Proteolytic Stability: The D-configuration of the amino acid backbone and the bulky side chain can sterically hinder the approach of proteases, enzymes that typically recognize and cleave L-amino acid peptide bonds. This leads to a longer in vivo half-life of the peptide therapeutic.[1][2][3][4][5]

  • Inducing Conformational Constraints: The steric bulk of the diphenylalanine side chain restricts the conformational freedom of the peptide backbone. This can help to lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.

  • Modulating Bioactivity: By altering the peptide's shape and stability, the incorporation of unnatural amino acids can fine-tune its biological activity.

  • Self-Assembly and Biomaterials: Similar to its L-enantiomer, Fmoc-D-Dpa has the potential to be used in the creation of self-assembling peptide-based hydrogels for applications in tissue engineering and drug delivery.[6][7]

Comparative Analysis with Alternative Unnatural Amino Acids

The choice of an unnatural amino acid for peptide modification depends on the desired properties of the final peptide. Below is a comparison of this compound with other commonly used unnatural amino acids.

Alternatives for Enhancing Proteolytic Stability and Inducing Bulk
Unnatural Amino AcidKey Features & Applications
This compound (Fmoc-D-Dpa) D-configuration provides high resistance to proteolysis. The gem-diphenyl group offers significant steric hindrance, inducing conformational constraints.
Fmoc-L-3,3-Diphenylalanine (Fmoc-L-Dpa) L-enantiomer of D-Dpa. Offers similar steric bulk but is more susceptible to proteolysis compared to the D-enantiomer. Useful for studying the effects of stereochemistry on activity.
Fmoc-Naphthylalanine (Fmoc-Nal) The bulky aromatic naphthyl side chain enhances hydrophobicity and can participate in π-π stacking interactions. Available in both L- and D-configurations, with the D-form providing enhanced stability.[8][9][10]
Fmoc-Biphenylalanine (Fmoc-Bip) Features a biphenyl (B1667301) side chain, which is larger than a single phenyl group, providing increased steric bulk and potential for aromatic interactions.[11]
Alternatives for Inducing Conformational Constraints
Unnatural Amino AcidKey Features & Applications
Fmoc-α-Aminoisobutyric Acid (Fmoc-Aib) The gem-dimethyl group at the α-carbon severely restricts the peptide backbone's rotational freedom, strongly promoting helical conformations (α-helix or 3₁₀-helix).[12][13][14][15] This leads to enhanced metabolic stability.[12][16]

Quantitative Data Comparison

Direct side-by-side quantitative comparisons of Fmoc-D-Dpa with a range of other unnatural amino acids within the same peptide sequence are scarce in the literature. However, we can infer comparative performance from studies that investigate the effects of D-amino acid substitution and the incorporation of other unnatural amino acids on proteolytic stability.

Table 1: Proteolytic Stability of Peptides with D-Amino Acid and Unnatural Amino Acid Substitutions

Peptide SequenceModificationAssay ConditionsHalf-life / % RemainingReference
Pep05 (KRLFKKLLKYLRKF)None (all L-amino acids)Trypsin Digestion< 1 h[3]
DP06All L-Lys and L-Arg replaced with D-Lys and D-ArgTrypsin Digestion15% remaining after 18 h[3]
Pep05None (all L-amino acids)Human Plasma< 1 h[3]
DP06All L-Lys and L-Arg replaced with D-Lys and D-ArgHuman Plasma> 60% remaining after 24 h[3]
Polybia-CP (ILGTILGLLKSL-NH₂)None (all L-amino acids)Trypsin DigestionSignificant degradation[4]
D-CPAll L-amino acids replaced with D-amino acidsTrypsin DigestionNo degradation observed[4]
D-lys-CPL-Lys replaced with D-LysTrypsin DigestionImproved stability vs. native[4]

Note: The data presented is from different studies and on different peptide sequences. Direct comparison should be made with caution. The trend, however, clearly indicates the significant increase in proteolytic stability upon D-amino acid substitution.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

The synthesis of peptides incorporating this compound or other unnatural amino acids is typically performed using an automated peptide synthesizer following a standard Fmoc/tBu strategy.

  • Resin Swelling: The appropriate resin (e.g., Rink amide MBHA resin) is swelled in N,N-dimethylformamide (DMF) for 45-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% (v/v) solution of piperidine (B6355638) in DMF for a specified period (e.g., 5-20 minutes). The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The Fmoc-protected amino acid (e.g., Fmoc-D-Dpa-OH) is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF. This activated solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a Kaiser test.

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water) for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.

Proteolytic Stability Assay (Example with Trypsin)
  • Peptide Preparation: A stock solution of the purified peptide is prepared in a suitable buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.0).

  • Enzyme Preparation: A stock solution of trypsin is prepared in the same buffer.

  • Digestion Reaction: The peptide solution is incubated with trypsin at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w) at 37°C.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: The enzymatic reaction in the aliquots is stopped by adding an acid, such as formic acid.

  • Analysis: The samples are analyzed by RP-HPLC. The percentage of the remaining intact peptide at each time point is determined by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: The percentage of remaining peptide is plotted against time to determine the degradation kinetics and the half-life of the peptide.

Visualizations

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next cycle Cleavage Cleavage & Side-Chain Deprotection Washing->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spec) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of modified peptides.

Proteolytic_Stability_Assay Peptide_Prep Peptide Solution Preparation Incubation Incubation at 37°C Peptide_Prep->Incubation Enzyme_Prep Enzyme Solution (e.g., Trypsin) Preparation Enzyme_Prep->Incubation Time_Sampling Time-Point Sampling Incubation->Time_Sampling Quenching Reaction Quenching (e.g., with acid) Time_Sampling->Quenching Analysis RP-HPLC Analysis Quenching->Analysis Data_Analysis Data Analysis (Half-life determination) Analysis->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Fmoc-D-3,3-Diphenylalanine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Fmoc-D-3,3-Diphenylalanine are paramount for laboratory safety and environmental compliance. This guide provides detailed procedures for the proper disposal of both the solid compound and the waste generated during its application in peptide synthesis.

Core Principle: this compound and its associated waste streams should be treated as hazardous chemical waste.[1][2] Disposal must adhere to federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Disposal of Unused or Solid this compound

Solid this compound waste should be segregated and disposed of as chemical waste, not mixed with general laboratory trash.[2]

Step-by-Step Procedure for Solid Waste Disposal:

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[2][3]

  • Containerization: Carefully transfer the solid waste into a designated and clearly labeled hazardous waste container. Use a spatula or other suitable tools to avoid generating dust.[2]

  • Labeling: The waste container must be accurately labeled with:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"[1][2][3]

    • Accumulation start date

    • Primary hazard statement (e.g., "Chemical Waste for Incineration")

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible chemicals, and away from drains.[1][3]

  • Disposal: Arrange for pickup and disposal by your institution's licensed chemical waste management service.[2]

Disposal of Waste from Fmoc Deprotection in Peptide Synthesis

The most common waste stream generated from the use of this compound is during the cleavage of the Fmoc protecting group, a process that typically employs a basic solution, such as piperidine (B6355638) in dimethylformamide (DMF).[1][4] This creates a hazardous liquid waste stream.

Step-by-Step Procedure for Liquid Waste Disposal:

  • Waste Segregation: The basic liquid waste from Fmoc deprotection, containing piperidine, DMF, and the dibenzofulvene-piperidine adduct, must be collected separately from other waste streams, particularly acidic waste like TFA cleavage cocktails, to prevent hazardous reactions.[4]

  • Containerization: Collect the liquid waste in a designated, compatible, and clearly labeled hazardous waste container with a secure lid.[1][3]

  • Labeling: Label the liquid waste container as "Hazardous Waste" and list all chemical constituents, for example, "Piperidine/DMF waste from Fmoc deprotection".[1]

  • Storage: Store the container in a designated hazardous waste area according to your institution's protocols.[1][3]

  • Disposal: Arrange for collection by a licensed hazardous waste management service.[3][4] Do not pour this waste down the drain.[3][5]

Disposal of Contaminated Labware

Any laboratory items that come into contact with this compound, such as gloves, weighing paper, pipette tips, and empty containers, are considered contaminated solid waste.[1][2] These items should be placed in the same designated hazardous waste container as the solid chemical waste.[2]

Quantitative Data Summary

The following table summarizes key data for this compound and related disposal chemicals.

PropertyThis compoundPiperidineDibenzofulvene
Molecular Formula C₃₀H₂₅NO₄C₅H₁₁NC₁₄H₁₀
Appearance White to off-white powderColorless liquidColorless to pale yellow liquid
Primary Hazards May cause skin, eye, and respiratory tract irritation.Flammable, toxic if swallowed, inhaled, or in contact with skin, causes severe skin burns and eye damage.[5]Causes skin irritation.[6]
Disposal Consideration Treat as hazardous chemical waste for incineration.[2]Collect as hazardous liquid waste. Do not dispose into sewage. Burn in a chemical incinerator.[5]As a component of the Fmoc-deprotection waste stream, it should be treated as hazardous chemical waste.[1]

Experimental Protocols and Signaling Pathways

Workflow for Proper Disposal of this compound and Associated Waste

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and the waste generated from its use in peptide synthesis.

cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste from Fmoc Deprotection cluster_contaminated Contaminated Waste Disposal A Unused or Solid This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Transfer to Labeled Hazardous Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Licensed Waste Disposal D->E F Fmoc Deprotection Step (Piperidine/DMF) G Collect Liquid Waste in Separate, Labeled Container F->G H Label as 'Hazardous Waste' with all constituents G->H I Store in Designated Hazardous Waste Area H->I J Arrange for Licensed Waste Disposal I->J K Contaminated Labware (Gloves, Weighing Paper, etc.) L Place in Solid Hazardous Waste Container K->L L->D

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for Fmoc-D-3,3-Diphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Fmoc-D-3,3-Diphenylalanine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Hazard Assessment

While Fmoc-protected amino acids like this compound are generally not classified as hazardous substances, it is crucial to handle them with care to minimize exposure and potential risks.[1] A thorough risk assessment should be conducted before beginning any procedure.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to safeguard against potential exposure to chemical hazards.[2][3] The minimum required PPE for handling this compound is outlined below.

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from dust particles and splashes.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.[1]
Body Protection Laboratory coat.Protects clothing and skin from contamination.[1]
Respiratory Protection Not generally required for small quantities under normal laboratory conditions with adequate ventilation. A dust mask (e.g., N95) may be used if there is a risk of generating dust.[1]Minimizes inhalation of airborne particles.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[3][4]

Operational Plan: Handling Procedures

Adherence to standard operating procedures is critical for safe handling.

3.1. General Handling Precautions:

  • Work in a well-ventilated area. For procedures that may generate dust, a fume hood should be used.[1]

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling the chemical.

3.2. Step-by-Step Weighing and Solution Preparation:

  • Preparation: Don all required PPE before entering the designated handling area.

  • Weighing:

    • Use a clean spatula and weighing paper.

    • Carefully transfer the solid this compound to the weighing paper on a calibrated analytical balance.

    • Avoid generating dust during transfer.

  • Dissolving:

    • Transfer the weighed solid to an appropriate glass vessel.

    • Add the desired solvent (e.g., Dimethylformamide - DMF) slowly to dissolve the compound. This compound is soluble in DMSO.

  • Cleanup:

    • Dispose of the contaminated weighing paper and any used gloves in the designated chemical waste container.[1]

    • Clean the spatula and the work area.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup start Start ppe Don Personal Protective Equipment start->ppe weigh Weigh Solid Compound ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dispose_weigh_paper Dispose of Contaminated Weighing Paper & Gloves dissolve->dispose_weigh_paper clean_area Clean Work Area and Utensils dispose_weigh_paper->clean_area end_node End clean_area->end_node

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

4.1. Unused or Waste Solid Chemical:

  • Solid this compound waste should be disposed of as chemical waste and should not be mixed with general trash or poured down the drain.[1]

4.2. Step-by-Step Disposal Procedure for Solid Waste:

  • Container: Use a designated and clearly labeled hazardous waste container.[1]

  • Labeling: The label should include the full chemical name ("this compound"), the words "Hazardous Waste," the accumulation start date, and the primary hazard classification.[1]

  • Transfer: Carefully transfer the solid waste into the labeled container using a spatula, avoiding dust generation.[1]

  • Storage: Store the waste container in a designated satellite accumulation area, away from drains and incompatible materials. Keep the container securely closed when not in use.[1]

  • Final Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company, following your institution's specific procedures.[1]

4.3. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, weighing paper, and empty product containers, must be disposed of as contaminated waste.[1] These items should be placed in the same designated hazardous waste container as the solid chemical waste.[1]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill of solid material, carefully sweep it up with an appropriate tool and place it in the hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.[1]

  • Personal Hygiene: Wash hands thoroughly after the cleanup is complete.[1]

Chemical and Physical Properties

PropertyValue
Molecular Formula C₃₀H₂₅NO₄
Molecular Weight 463.5 g/mol [5]
Appearance Solid
Melting Point 116.5-119.5 °C[6]
Storage Temperature 2-8°C or -20°C for long-term storage[7]

References

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